4''-Hydroxyisojasminin
Description
Properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-SQUSKLHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4''-Hydroxyisojasminin: A Technical Overview of its Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4''-Hydroxyisojasminin is a naturally occurring secoiridoid glucoside found in plant species of the Jasminum genus, notably Jasminum mesnyi[1]. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making this compound a compound of interest for further investigation. This technical guide provides a summary of its known chemical properties and explores its potential biological significance based on its chemical class. While detailed experimental data on this specific compound is limited in publicly accessible literature, this document compiles available information and proposes avenues for future research.
Core Chemical Properties
This compound is a complex molecule with the chemical formula C26H38O13[2]. Its core structure consists of a secoiridoid aglycone linked to a glucose moiety. The key identifiers and computed properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione | PubChem |
| CAS Number | 135378-09-5 | PubChem |
| Molecular Formula | C26H38O13 | PubChem[2] |
| Molecular Weight | 558.6 g/mol | PubChem[2] |
| Canonical SMILES | CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C | PubChem |
| InChI Key | PYDQUAKPMYNFTL-UHFFFAOYSA-N | PubChem |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | -1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 7 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[2] |
| Rotatable Bond Count | 9 | PubChem[2] |
| Topological Polar Surface Area | 202 Ų | PubChem[2] |
| Heavy Atom Count | 39 | PubChem |
| Complexity | 981 | PubChem[2] |
Note: The data in Table 2 are computationally generated and have not been experimentally verified in the available literature.
Experimental Protocols
General Isolation and Purification Workflow for Secoiridoid Glycosides from Jasminum species
The following workflow represents a typical approach for the isolation of compounds like this compound.
Methodology:
-
Plant Material Collection and Preparation: Leaves of Jasminum mesnyi are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Secoiridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The polar fractions are subjected to multiple steps of column chromatography. Initial separation may be performed on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.
-
Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity and mechanism of action of this compound are limited, the broader class of secoiridoids from Jasminum species is known to possess various pharmacological properties, including antioxidant and anti-inflammatory effects[3][4][5][6]. Plant extracts of Jasminum mesnyi, which contain this compound, have been reported to exhibit anthelmintic and wound-healing properties[7][8].
Proposed Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory activity of other secoiridoids, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Hypothetical Mechanism of Action:
It is proposed that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). As a result, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to initiate the transcription of pro-inflammatory target genes.
Conclusion and Future Directions
This compound is a secoiridoid glucoside with a well-defined chemical structure. While its fundamental chemical properties have been computationally predicted, there is a notable lack of comprehensive experimental data regarding its physicochemical characteristics and biological activity. The proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway is hypothetical and requires experimental validation. Future research should focus on the targeted isolation of this compound to perform detailed spectroscopic and crystallographic analysis, determine its physicochemical properties, and investigate its pharmacological activities and underlying mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
References
- 1. jddtonline.info [jddtonline.info]
- 2. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Occurrence and Biological Activities of Seco-Iridoids from Jasminum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. remedypublications.com [remedypublications.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4''-Hydroxyisojasminin: Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the secoiridoid glucoside 4''-Hydroxyisojasminin, focusing on its discovery, natural sources, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key information, including detailed experimental protocols and spectroscopic data. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Discovery and Natural Occurrence
This compound is a secoiridoid glucoside that has been identified as a natural constituent of certain plant species. The initial discovery and subsequent reports have localized this compound primarily within the Jasminum genus, a member of the Oleaceae family.
Initial Discovery
Natural Sources
The primary documented natural source of this compound is the leaves of Jasminum mesnyi Hance, also known as primrose jasmine or Japanese jasmine.[1][2] This plant is native to Vietnam and southern China and is cultivated in other parts of the world for its ornamental and potential medicinal properties.[3] Reviews of the phytochemicals present in Jasminum mesnyi consistently list this compound as one of its characteristic secoiridoid glucosides.[1][2][4]
Physicochemical Properties
Key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 135378-09-5 | |
| Molecular Formula | C₂₆H₃₈O₁₃ | |
| Molecular Weight | 558.58 g/mol | |
| Compound Class | Secoiridoid Glucoside | [4][5] |
Experimental Protocols
The following sections detail the general methodologies employed for the extraction, isolation, and structural elucidation of secoiridoid glucosides like this compound from their natural plant sources. These protocols are based on established techniques in phytochemistry.
Extraction of Secoiridoid Glycosides from Jasminum mesnyi
A general procedure for the extraction of secoiridoid glucosides from the leaves of Jasminum mesnyi is as follows:
-
Plant Material Preparation : Freshly collected leaves of Jasminum mesnyi are air-dried in the shade and then pulverized into a coarse powder.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the glycosides.
-
Concentration : The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.
-
Solvent Partitioning : The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The secoiridoid glucosides are expected to concentrate in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography : The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution is performed with a gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The definitive structure of the isolated this compound is determined through a combination of spectroscopic methods.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are employed to determine the carbon-hydrogen framework of the molecule.[8][9][10][11] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to fully assign the structure.[12]
Spectroscopic Data
While specific, experimentally derived spectroscopic data for this compound is not widely published in readily accessible literature, the following tables provide the expected ranges and types of signals based on the known structure of secoiridoid glucosides.
¹³C NMR Spectral Data (Expected)
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| Aglycone Moiety | |
| Carbonyls (C=O) | 165-180 |
| Olefinic (C=C) | 100-150 |
| Acetal/Hemiacetal | 90-110 |
| Oxygenated Carbons (C-O) | 60-90 |
| Aliphatic Carbons | 15-60 |
| Glucose Moiety | |
| Anomeric Carbon (C-1') | ~100 |
| Other Carbons (C-2' to C-6') | 60-80 |
Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound.
¹H NMR Spectral Data (Expected)
| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |
| Aglycone Moiety | ||
| Olefinic Protons | 5.0-7.5 | d, t, m |
| Acetal/Hemiacetal Proton | 4.5-5.5 | d, s |
| Protons on Oxygenated Carbons | 3.0-5.0 | m |
| Aliphatic Protons | 1.0-3.0 | m |
| Glucose Moiety | ||
| Anomeric Proton (H-1') | 4.5-5.5 | d |
| Other Protons (H-2' to H-6') | 3.0-4.5 | m |
Table 2: Expected ¹H NMR Data for this compound.
Mass Spectrometry Data (Expected)
| Ionization Mode | Expected Ion Peak |
| ESI-MS (Positive) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| ESI-MS (Negative) | [M-H]⁻, [M+Cl]⁻ |
Table 3: Expected Mass Spectrometry Adducts for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound from Jasminum mesnyi.
Caption: General workflow for the isolation and identification of this compound.
Structure Elucidation Pathway
This diagram outlines the logical flow of spectroscopic analysis for determining the structure of an isolated natural product like this compound.
Caption: Logical pathway for the structure elucidation of this compound.
Conclusion
This compound is a noteworthy secoiridoid glucoside found in Jasminum mesnyi. This guide provides a foundational understanding of its discovery, natural sources, and the standard experimental procedures for its isolation and characterization. The provided workflows and data tables serve as a practical reference for researchers engaged in the exploration of natural products for potential therapeutic applications. Further research to isolate and definitively characterize this compound with modern spectroscopic techniques will be invaluable for fully elucidating its biological activity and potential for drug development.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Jasminum mesnyi - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. hmdb.ca [hmdb.ca]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. hmdb.ca [hmdb.ca]
Biosynthesis pathway of 4''-Hydroxyisojasminin in Jasminum species
An in-depth technical guide or whitepaper on the core.## A Technical Guide to the Putative Biosynthesis of 4''-Hydroxyisojasminin in Jasminum Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Jasminum is a rich source of bioactive compounds, particularly secoiridoids, which are a class of monoterpenoids known for their diverse pharmacological activities.[1] Among these is this compound, a specific secoiridoid identified in species such as Jasminum mesnyi.[2] While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on jasmonate and secoiridoid biosynthesis to propose a putative pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and related therapeutic compounds.
This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and the underlying genetic foundation. It also includes comprehensive experimental protocols for researchers seeking to investigate this pathway and presents a framework for the quantitative analysis of its metabolites.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a branched pathway originating from the general isoprenoid pathway and converging the synthesis of a secoiridoid aglycone with a jasmonate-derived moiety. The pathway can be conceptually divided into three major stages:
-
Formation of the Secoiridoid Core (Secologanin): This pathway begins with geranyl diphosphate (B83284) (GPP) from the MEP pathway in plastids. A series of enzymatic reactions involving geraniol (B1671447) synthase, geraniol 8-hydroxylase (a cytochrome P450), and subsequent oxidations, reductions, and cyclization steps lead to the formation of the key iridoid, loganin (B1675030). The characteristic secoiridoid structure is then formed by the cleavage of the cyclopentane (B165970) ring of loganin by secologanin (B1681713) synthase (SLS), yielding secologanin.
-
Biosynthesis of the Jasmonate Moiety: The alcohol portion of isojasminin is derived from jasmonic acid.[3] This pathway, known as the octadecanoid pathway, starts with α-linolenic acid released from chloroplast membranes.[4][5][6] Key enzymes include lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), which produce 12-oxo-phytodienoic acid (OPDA).[4][7] Following reduction by OPDA reductase (OPR) and three cycles of β-oxidation, jasmonic acid is formed.[4][8] This is then proposed to be decarboxylated and reduced to form the jasmone-related alcohol precursor.
-
Condensation and Hydroxylation: The final steps likely involve the enzymatic condensation (esterification) of the secoiridoid aglycone (derived from secologanin) with the jasmone-derived alcohol to form isojasminin. The final, defining step is the hydroxylation at the 4'' position of the isojasminin molecule. This reaction is characteristic of a cytochrome P450 monooxygenase, which would install the hydroxyl group, yielding this compound.
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway, highlighting the key intermediates and enzyme classes involved.
Caption: Putative biosynthesis pathway of this compound in Jasminum.
Quantitative Data Summary
Quantitative data for the specific enzymatic steps in this compound biosynthesis are not currently available in the literature. However, analysis would focus on determining enzyme kinetics and metabolite concentrations. The table below serves as a template for the types of data required to fully characterize this pathway. Data from related pathways, such as the characterization of jasmone (B1672801) hydroxylase, can provide expected ranges.[3]
| Enzyme/Metabolite | Parameter | Reported Value (Example) | Species/System | Reference |
| Enzymes | ||||
| Putative Isojasminin 4''-Hydroxylase (CYP450) | K_m (for Isojasminin) | Not Determined | Jasminum mesnyi | - |
| V_max | Not Determined | Jasminum mesnyi | - | |
| Jasmone Hydroxylase (CYP71AT148) | K_m (for Jasmone) | 53.9 µM | Tanacetum cinerariifolium | [3] |
| Metabolites | ||||
| Jasmonic Acid | Concentration (Flowers) | Variable (pmol/g FW) | Jasminum sambac | [9] |
| This compound | Yield (from extract) | Not Quantified | Jasminum mesnyi | [2] |
Experimental Protocols
Investigating the proposed pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches.
Metabolite Profiling and Quantification
Objective: To identify and quantify pathway intermediates (e.g., loganin, jasmonic acid, isojasminin, and this compound) in Jasminum tissues.
Methodology: UPLC-ESI-HRMS/MS Analysis [10][11]
-
Sample Preparation: Flash-freeze Jasminum leaf or flower tissue in liquid nitrogen and grind to a fine powder. Perform extraction using a methanol (B129727):water (80:20, v/v) solution with 0.1% formic acid. Vortex, sonicate, and centrifuge the mixture to pellet debris.[11]
-
Chromatographic Separation: Use a UPLC system with a C18 column. The mobile phase will consist of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.[10][12] A typical gradient would start at a low percentage of B, increasing linearly to separate compounds based on polarity.
-
Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[11] Acquire data in both full scan mode for metabolite identification (based on accurate mass) and tandem MS (MS/MS) mode for structural confirmation by fragmentation patterns.
-
Quantification: Use authentic standards for absolute quantification by generating a calibration curve. For unknown compounds, relative quantification can be performed based on peak area.
Enzyme Assays for Key Steps
Objective: To functionally characterize the putative hydroxylase and transferase enzymes.
Methodology: In Vitro Assays with Recombinant Enzymes
-
Gene Identification: Identify candidate genes for the final hydroxylase (cytochrome P450s) and esterase/transferase steps from a Jasminum transcriptome database by homology to known enzymes.
-
Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host, such as E. coli or yeast.[13]
-
Microsome Isolation (for P450s): For cytochrome P450 enzymes, which are membrane-bound, isolate the microsomal fraction from the expression host.
-
Enzyme Assay:
-
Hydroxylase Assay: Incubate the microsomal fraction containing the recombinant P450 with the substrate (isojasminin), NADPH, and a cytochrome P450 reductase.
-
Transferase Assay: Incubate the purified recombinant transferase with the secoiridoid aglycone and the jasmone-derived alcohol.
-
-
Product Detection: Terminate the reaction and analyze the product formation (e.g., this compound) using the UPLC-MS method described above. Determine kinetic parameters (K_m, V_max) by varying substrate concentrations.
Gene Expression Analysis
Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of this compound.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from different Jasminum tissues (e.g., young leaves, mature leaves, flowers at different developmental stages).
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
qRT-PCR: Design primers specific to the candidate genes. Perform qRT-PCR using a SYBR Green or probe-based assay. Use a housekeeping gene (e.g., actin or ubiquitin) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes across different tissues or treatments using the ΔΔCt method.
Experimental Workflow Diagram
Caption: Workflow for the elucidation of the this compound pathway.
Conclusion
While the precise enzymatic steps remain to be definitively proven, this guide provides a robust, scientifically-grounded framework for the biosynthesis of this compound in Jasminum. The proposed pathway, integrating well-established secoiridoid and jasmonate synthesis routes, offers a clear roadmap for future research. The detailed experimental protocols provided herein equip researchers with the necessary tools to identify the specific genes and enzymes involved, quantify key metabolites, and ultimately validate and complete our understanding of this pathway. Such knowledge is paramount for the potential biotechnological production of this and other valuable plant-derived pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 5. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of jasmonic Acid by several plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Preliminary biological screening of 4''-Hydroxyisojasminin
An In-Depth Technical Guide on the Preliminary Biological Screening of 4''-Hydroxyisojasminin
Disclaimer: Scientific literature extensively covers the biological activities of crude extracts from Jasminum mesnyi, the plant source of this compound. However, there is a notable scarcity of research focused on the isolated this compound. Therefore, this guide summarizes the biological activities of Jasminum mesnyi extracts and draws comparative insights from structurally related secoiridoids to infer the potential activities of this compound. This approach is necessary due to the limited direct data on the pure compound.
Introduction
This compound is a secoiridoid glycoside isolated from the leaves and stems of Jasminum mesnyi (Primrose Jasmine), a plant with a history of use in traditional medicine. Secoiridoids are a class of monoterpenoids known for a wide range of biological activities. This guide provides a comprehensive overview of the preliminary biological screening of extracts containing this compound and related compounds, intended for researchers, scientists, and drug development professionals.
Biological Activities of Jasminum mesnyi Extracts
Extracts of Jasminum mesnyi, containing a mixture of phytochemicals including this compound, have been investigated for several biological activities.
Antioxidant Activity
The antioxidant potential of Jasminum mesnyi extracts has been evaluated using various in vitro assays. The capacity of these extracts to scavenge free radicals is a key indicator of their antioxidant properties.
Table 1: Antioxidant Activity of Jasminum mesnyi Leaf Extracts
| Assay | Extract | IC50 Value (µg/mL) | Standard | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | 90% Methanol (B129727) | 25.27 ± 0.6 | Ascorbic Acid | 8.84 ± 0.05 |
| DPPH Radical Scavenging | Aqueous | 71.84 ± 0.06 | Rutin | 3.78 ± 0.153 |
| Lipid Peroxidation Inhibition | 90% Methanol | 84.69 ± 0.008 | Butylated Hydroxytoluene (BHT) | 48.89 ± 0.01 |
| Lipid Peroxidation Inhibition | Aqueous | 145.62 ± 0.007 |
IC50 (Inhibitory Concentration 50) is the concentration of the extract required to inhibit 50% of the activity.
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of Jasminum mesnyi extracts are limited, the known mechanisms of related secoiridoids suggest potential anti-inflammatory effects. Secoiridoids from other plants have been shown to inhibit the production of pro-inflammatory mediators.
Antimicrobial Activity
The antimicrobial properties of plant extracts are typically evaluated by their ability to inhibit the growth of various microorganisms.
Table 2: Antimicrobial Activity of Plant Extracts (General Reference)
| Assay Method | Principle | Measurement |
| Agar (B569324) Disc Diffusion | Diffusion of the extract from a disc into the agar to inhibit microbial growth. | Diameter of the inhibition zone (mm). |
| Broth Microdilution | Determination of the minimum concentration of the extract that inhibits visible microbial growth. | Minimum Inhibitory Concentration (MIC) (µg/mL). |
Wound Healing Activity
Studies on animal models have demonstrated the wound healing potential of Jasminum mesnyi extracts.
Table 3: Wound Healing Activity of Jasminum mesnyi Extracts in Rats
| Wound Model | Parameter Measured | Observation |
| Excision Wound | Rate of wound contraction, period of epithelialization. | Extracts promote faster wound closure and epithelialization. |
| Incision Wound | Wound breaking strength. | Increased tensile strength of the healed tissue. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological screening assays.
Antioxidant Assays
-
Prepare a stock solution of the plant extract in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add different concentrations of the extract to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Rutin is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.
-
The IC50 value is determined by plotting the percentage of scavenging against the extract concentration.
Antimicrobial Assay
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly on the surface of a suitable agar medium (e.g., Mueller-Hinton agar).
-
Impregnate sterile filter paper discs with a known concentration of the plant extract.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc.
-
A standard antibiotic is used as a positive control, and a solvent-loaded disc as a negative control.
Wound Healing Assay
-
Anesthetize the animals (e.g., with ketamine and xylazine).
-
Shave the dorsal fur of the rats and create a full-thickness excision wound of a specific area (e.g., 500 mm²) using a sterile biopsy punch.
-
Topically apply the plant extract or vehicle (control) to the wound daily.
-
Measure the wound area on specific days (e.g., day 4, 8, 12, and 16) by tracing the wound boundaries on a transparent sheet.
-
Calculate the percentage of wound contraction.
-
Monitor the period of epithelialization, which is the number of days required for the complete closure of the wound.
Visualization of Pathways and Workflows
General Workflow for Biological Screening of Plant Extracts
Caption: General workflow for the biological screening of plant extracts.
Potential Anti-inflammatory Signaling Pathway Modulated by Secoiridoids
Many secoiridoids are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by secoiridoids.
Conclusion
The preliminary biological screening of Jasminum mesnyi extracts, which contain this compound, reveals significant antioxidant and wound-healing properties. While direct evidence for the biological activities of isolated this compound is currently lacking, the activities of the plant extracts and structurally similar secoiridoids suggest its potential as a valuable bioactive compound. Further research, including the isolation and comprehensive biological evaluation of pure this compound, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and conduct such investigations.
Spectroscopic Profile of 4''-Hydroxyisojasminin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for 4''-Hydroxyisojasminin, a secoiridoid glucoside isolated from Jasminum multiflorum. While a comprehensive dataset from the primary literature remains elusive, this document collates foundational knowledge and outlines the standard experimental protocols utilized in the structural elucidation of such natural products.
Compound Identity
| Compound Name | This compound |
| Chemical Formula | C26H38O13 |
| Molecular Weight | 558.57 g/mol |
| CAS Number | 135378-09-5 |
| Source | Jasminum multiflorum |
Spectroscopic Data Summary
Detailed experimental spectroscopic data for this compound, including specific chemical shifts, coupling constants, mass fragmentation patterns, and infrared absorption frequencies, are reported in the primary literature. Unfortunately, access to the full text of the pivotal publication, Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912 , which contains this detailed information, could not be obtained.
Researchers are strongly encouraged to consult this primary source for the complete and validated spectroscopic data required for in-depth analysis and comparison. The following sections outline the general, expected spectroscopic characteristics and the standard methodologies for obtaining such data for a compound of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be necessary to unambiguously assign all proton and carbon signals.
Expected ¹H NMR Spectral Features (in CD₃OD or similar solvent):
-
Glucosyl Protons: A characteristic anomeric proton signal (H-1') typically appearing as a doublet between δ 4.5 and 5.5 ppm. Other sugar protons would reside in the δ 3.2-4.0 ppm region.
-
Aglycone Protons: Signals corresponding to the secoiridoid core, including olefinic protons, methine protons, and methylene (B1212753) protons.
-
Aromatic Protons: If an aromatic moiety is present, signals would appear in the aromatic region (δ 6.0-8.0 ppm).
Expected ¹³C NMR Spectral Features (in CD₃OD or similar solvent):
-
Glucosyl Carbons: The anomeric carbon (C-1') signal typically appears around δ 100-105 ppm. Other sugar carbons would be found between δ 60 and 80 ppm.
-
Aglycone Carbons: Carbonyl carbons (esters, lactones) would be significantly downfield (δ 160-180 ppm). Olefinic carbons would appear in the δ 100-150 ppm range. Other aliphatic carbons of the core structure would be observed at higher field.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help in elucidating the structure of different parts of the molecule.
Expected Mass Spectrometry Data:
-
Molecular Ion: An [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion corresponding to the molecular weight of this compound (558.57).
-
Key Fragmentation: A characteristic loss of the glucose unit (162 Da) is expected. Further fragmentation of the aglycone would provide structural information about the secoiridoid core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features (KBr pellet or thin film):
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.
-
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.
-
C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to ester and/or lactone carbonyl groups.
-
C=C Stretching: Absorptions around 1600-1680 cm⁻¹ for any carbon-carbon double bonds.
-
C-O Stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) due to C-O single bonds in the glycosidic linkage and alcohol functionalities.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of secoiridoid glucosides isolated from plant material. The specific parameters would be detailed in the primary literature.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher).
-
1D Spectra Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR spectra are acquired using a proton-decoupling pulse sequence.
-
-
2D Spectra Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.
-
Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF, Orbitrap, or FT-ICR mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like glycosides.
-
Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and in MS/MS or fragmentation mode to obtain structural information.
Infrared Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity of 4''-Hydroxyisojasminin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natural products remain a vital source of novel therapeutic agents. 4''-Hydroxyisojasminin, a secoiridoid glycoside found in species of the Jasminum genus, represents a promising yet underexplored molecule.[1] This technical guide outlines a comprehensive in silico strategy to predict its bioactivity, enabling a targeted approach for future experimental validation. By leveraging computational methods, researchers can significantly accelerate the preliminary stages of drug discovery, reducing both time and cost.[2][3] This document provides detailed methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, complete with reproducible protocols and data interpretation guidelines.
Introduction to this compound
This compound belongs to the secoiridoid class of monoterpenoids, which are known for a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1] Its structure is related to jasmonates, a class of plant hormones that are crucial signaling molecules in plant defense and development pathways.[4][5] Despite its interesting chemical lineage, the specific biological targets and therapeutic potential of this compound have not been extensively studied. Computational, or in silico, approaches provide a powerful framework for generating initial hypotheses about a molecule's bioactivity before committing to resource-intensive laboratory experiments.[6]
Physicochemical Properties
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. This data, sourced from public databases like PubChem, informs its potential behavior in biological systems and its suitability as a drug candidate.[7]
| Property | Value | Source |
| Molecular Formula | C26H38O13 | PubChem CID: 131847093[7] |
| Molecular Weight | 558.6 g/mol | PubChem CID: 131847093[7] |
| XLogP3 | -1.4 | PubChem CID: 131847093[7] |
| Hydrogen Bond Donors | 7 | PubChem CID: 131847093[7] |
| Hydrogen Bond Acceptors | 13 | PubChem CID: 131847093[7] |
| Rotatable Bond Count | 9 | PubChem CID: 131847093[7] |
In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process begins with identifying a plausible biological target and proceeds through molecular docking simulations to predict binding affinity, culminating in an assessment of its drug-like properties.[8][9]
Caption: High-level workflow for in silico bioactivity prediction.
Step 1: Target Identification - The Jasmonate Signaling Pathway
Given this compound's structural relation to jasmonates, a logical starting point for target identification is the jasmonate signaling pathway. In plants, this pathway's core reception mechanism involves the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1) that perceives the active hormone Jasmonoyl-isoleucine (JA-Ile). Upon binding, it recruits Jasmonate-ZIM domain (JAZ) repressor proteins for ubiquitination and subsequent degradation, which de-represses transcription factors like MYC2 to activate gene expression.[11] Due to its central role, COI1 presents a plausible target for molecules that could modulate this pathway.
Caption: The core Jasmonate (JA) signaling pathway in plants.
Step 2: Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[12][13] The following is a generalized protocol using common tools like AutoDock.[14][15]
Protein Preparation
-
Obtain Structure: Download the crystal structure of the target protein (e.g., COI1 in complex with its ligand) from the Protein Data Bank (PDB).
-
Clean Structure: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions not critical for binding.[14]
-
Prepare for Docking: Using a molecular modeling tool (e.g., AutoDock Tools), add polar hydrogens and compute Gasteiger charges to assign proper atom types and charges.[16]
-
Define Binding Site: Identify the coordinates of the active site. This is often based on the location of the co-crystallized native ligand. Define a grid box that encompasses this entire site, providing the search space for the docking algorithm.[16]
-
Save as PDBQT: Convert the prepared protein PDB file to the PDBQT format, which includes charge and atom type information required by AutoDock.[15]
Ligand Preparation
-
Obtain Structure: Obtain the 3D structure of this compound, for instance, from the PubChem database.[7]
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Prepare for Docking: In AutoDock Tools, define the rotatable bonds to allow for ligand flexibility during the simulation.
-
Save as PDBQT: Convert the prepared ligand file to the PDBQT format.[15]
Docking Execution and Analysis
-
Algorithm Selection: Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is effective for exploring a wide conformational space.[14]
-
Run Simulation: Execute the docking run. This process will generate multiple possible binding poses of the ligand within the receptor's active site.
-
Analyze Results: The primary output is a docking log file (DLG). Analyze this file to identify the pose with the lowest binding energy (most favorable). Visualize this top-ranked pose to inspect key molecular interactions, such as hydrogen bonds and hydrophobic contacts.[14]
References
- 1. jetir.org [jetir.org]
- 2. dockdynamics.com [dockdynamics.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. sites.ualberta.ca [sites.ualberta.ca]
A Technical Review of Secoiridoids from Jasminum mesnyi: Isolation, Characterization, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminum mesnyi Hance, a species of the Oleaceae family, is a plant of significant interest in phytochemistry and pharmacology due to its rich composition of bioactive compounds. Among these, secoiridoids, a class of monoterpenoids, have garnered attention for their potential therapeutic properties. This technical guide provides a comprehensive literature review of the secoiridoids isolated from Jasminum mesnyi, detailing their chemical structures, methods of isolation, and reported biological activities. The information is presented to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and development.
Phytochemical Landscape of Jasminum mesnyi
Jasminum mesnyi is a rich source of various phytochemicals, including flavonoids, triterpenes, and most notably, secoiridoid glucosides.[1][2] The leaves of the plant are the primary source of these compounds.[3] Preliminary phytochemical screening of various extracts has revealed the presence of alkaloids, steroids, tannins, phenolic compounds, flavonoids, and terpenoids.[1][4]
Identified Secoiridoids in Jasminum mesnyi
Several secoiridoid glucosides have been isolated and identified from the leaves of Jasminum mesnyi. These include:
-
Jasminin : A known secoiridoid glucoside.
-
Jasmesoside : Another secoiridoid glucoside identified in the plant.[3][5]
-
9”-hydroxyjasmesoside [3]
-
9”-hydroxyjasmesosidic acid [3]
-
Jasminin 10”-O-β-D-glucoside [3]
-
2”-hydroxyjasminin [3]
-
Isojasminin [3]
-
4”-hydroxyisojasminin [3]
-
Jasmosidic acid [3]
Data on Extraction and Fractionation
The initial step in the isolation of secoiridoids involves the extraction of plant material, typically the leaves. Both ethanolic and aqueous extractions have been employed.
Solvent Extraction Yields
A study on the ethanolic extract of Jasminum mesnyi leaves and its subsequent fractionation provided the following yield data:
| Extract/Fraction | Percentage Yield (% w/w of dry leaf powder) |
| Ethanolic Extract | ~35% |
| Hexane (B92381) Fraction | 4.8% (of ethanolic extract) |
| Diethyl Ether Fraction | 12.5% (of ethanolic extract) |
| Ethyl Acetate Fraction | 18% (of ethanolic extract) |
| Methanol (B129727) Fraction | 45% (of ethanolic extract) |
Biological Activities of Jasminum mesnyi Extracts
Extracts from Jasminum mesnyi have been investigated for various biological activities, primarily focusing on their antioxidant and antimicrobial properties.
Antioxidant Activity
The antioxidant potential of Jasminum mesnyi extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Extract | IC50 Value (µg/mL) |
| Methanolic Flower Extract | 0.317 |
| Aqueous Flower Extract | 0.485 |
| Standard (Ascorbic Acid) | 0.092 |
The high content of phenolic and flavonoid compounds in the extracts is believed to contribute significantly to their antioxidant capacity.[6]
Antimicrobial Activity
Ethanolic extracts and their solvent-partitioned fractions from Jasminum mesnyi leaves have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The diethyl ether fraction showed notable inhibition against Aeromonas hydrophila and Vibrio parahaemolyticus, while the hexane fraction was more effective against Bacillus anthracis and Bacillus subtilis.[1]
Experimental Protocols
General Extraction and Fractionation Workflow
The following diagram illustrates a general workflow for the extraction and fractionation of phytochemicals from Jasminum mesnyi leaves.
DPPH Radical Scavenging Assay Protocol
The antioxidant activity of Jasminum mesnyi extracts can be determined using the DPPH assay.
-
Preparation of DPPH Solution : A stock solution of DPPH (e.g., 24 mg in 100 mL methanol) is prepared and stored at 20°C. A working solution is then prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 0.980 at 517 nm.
-
Preparation of Extract and Standard Solutions : Solutions of the plant extracts and a standard antioxidant (e.g., ascorbic acid) are prepared at various concentrations.
-
Assay Procedure : A small volume of the DPPH working solution is mixed with the extract or standard solutions. The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50 : The IC50 value, which is the concentration of the extract that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentration.
The following diagram outlines the workflow for the DPPH assay.
Conclusion and Future Directions
Jasminum mesnyi is a promising source of bioactive secoiridoids with potential applications in the pharmaceutical industry. The identified compounds, including jasminin, jasmoside, and jasmesoside, warrant further investigation to fully elucidate their pharmacological profiles. While preliminary studies have demonstrated the antioxidant and antimicrobial activities of crude extracts, there is a clear need for more in-depth research.
Future studies should focus on:
-
The isolation and purification of individual secoiridoids in sufficient quantities for comprehensive biological testing.
-
The detailed structural elucidation of novel secoiridoids using advanced spectroscopic techniques.
-
The evaluation of the biological activities of the isolated pure compounds to establish structure-activity relationships.
-
The investigation of the mechanisms of action underlying the observed pharmacological effects.
This technical guide serves as a foundation for such future research, providing a summary of the current knowledge on secoiridoids from Jasminum mesnyi. The continued exploration of this plant species holds the potential for the discovery of new lead compounds for drug development.
References
- 1. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opensciencepublications.com [opensciencepublications.com]
- 3. jddtonline.info [jddtonline.info]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
An In-Depth Technical Guide on 4''-Hydroxyisojasminin: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4''-Hydroxyisojasminin is a naturally occurring secoiridoid glycoside that has been identified as a constituent of Jasminum mesnyi (Primrose Jasmine), a plant species belonging to the Oleaceae family.[1][2] Secoiridoids are a class of monoterpenoids known for their diverse biological activities, and as such, this compound is a molecule of interest for further scientific investigation. This technical guide aims to provide a comprehensive overview of the currently available information on the physical and chemical properties of this compound, while also highlighting the significant gaps in the existing literature.
Chemical and Physical Properties
At present, a comprehensive experimental characterization of the physical and chemical properties of this compound is not available in the public domain. The majority of the data is computationally predicted.
Table 1: Computed Physicochemical Properties of this compound [3]
| Property | Value | Source |
| Molecular Formula | C26H38O13 | PubChem |
| Molecular Weight | 558.6 g/mol | PubChem |
| Monoisotopic Mass | 558.23124126 Da | PubChem |
| Topological Polar Surface Area | 202 Ų | PubChem |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| XLogP3 | -1.4 | PubChem |
| CAS Number | 135378-09-5 | PubChem |
Solubility, Melting Point, and Boiling Point
Experimentally determined data for the solubility, melting point, and boiling point of this compound are not currently available in published literature. These parameters are crucial for drug development, influencing formulation, administration, and bioavailability.
Spectroscopic Data
Detailed experimental spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are essential for the unambiguous identification and characterization of a chemical compound. Unfortunately, to date, no published spectra for this compound could be located.
Experimental Protocols
Isolation
While this compound is known to be a constituent of Jasminum mesnyi, a detailed and specific protocol for its isolation and purification has not been published.[1][2] General methods for the isolation of secoiridoid glycosides from Jasminum species typically involve extraction with polar solvents such as methanol (B129727) or ethanol, followed by chromatographic separation techniques like column chromatography and high-performance liquid chromatography (HPLC).[4]
Biological Activity Assays
Extracts of Jasminum mesnyi, which contain this compound among other compounds, have shown antioxidant and anti-inflammatory properties.[5][6] However, bioassays on the isolated this compound are necessary to determine its specific contribution to these activities.
A general protocol for assessing antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which could be adapted for this compound once isolated, is described below.
DPPH Radical Scavenging Assay Protocol (General)
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Sample preparation: The isolated this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated. However, other secoiridoids have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.
Diagram of a General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the isolation and bioactivity screening of natural products like this compound.
Future Research and Conclusion
The current body of knowledge on this compound is limited. To unlock its potential for drug development and other applications, further research is critically needed in the following areas:
-
Isolation and Purification: Development and publication of a robust and reproducible protocol for the isolation of this compound from Jasminum mesnyi.
-
Physicochemical Characterization: Experimental determination of its physical properties, including solubility in various solvents, melting point, and boiling point.
-
Spectroscopic Analysis: Comprehensive spectroscopic characterization using 1H NMR, 13C NMR, Mass Spectrometry, and other relevant techniques to confirm its structure and provide reference data for future studies.
-
Biological Activity: In-depth investigation of the biological activities of the purified compound, including its antioxidant, anti-inflammatory, and other potential therapeutic effects.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukaazpublications.com [ukaazpublications.com]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of 4''-Hydroxyisojasminin from Jasminum mesnyi
Audience: Researchers, scientists, and drug development professionals.
Introduction
4''-Hydroxyisojasminin is a secoiridoid glycoside that has been identified in various plant species, notably in the leaves of Jasminum mesnyi Hance (Primrose Jasmine). Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The isolation and purification of this compound are crucial for its further pharmacological evaluation and potential development as a therapeutic agent. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the leaves of Jasminum mesnyi, based on established methodologies for the separation of secoiridoid glycosides from plant materials.
Data Presentation
The following table summarizes the representative yields of different fractions obtained during the extraction and preliminary fractionation of bioactive compounds from Jasminum mesnyi leaves. It is important to note that the final yield of pure this compound will be a small fraction of the methanolic or ethanolic extract and will depend on the efficiency of the subsequent chromatographic purification steps.
Table 1: Representative Yields of Solvent Fractions from Jasminum mesnyi Leaf Extract
| Fraction | Extraction Solvent Polarity | Representative Yield (% w/w of crude extract) | Key Components |
| Hexane Fraction | Low | ~5% | Lipophilic compounds, Chlorophylls |
| Diethyl Ether Fraction | Low to Medium | ~12-13% | Less polar secondary metabolites |
| Ethyl Acetate Fraction | Medium | ~18% | Flav |
Application Note & Protocol: Quantification of 4''-Hydroxyisojasminin using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
4''-Hydroxyisojasminin is a compound of interest found in certain plant species, notably within the Jasminum genus. Its potential pharmacological activities necessitate a reliable and accurate analytical method for quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be robust, specific, and suitable for routine quality control and research applications.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
Experimental Protocols
5.1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
5.2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of methanol.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
6.1. Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
6.2. Accuracy
Accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery percentage was then calculated.
6.3. Precision
Precision was assessed by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
6.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | y = 15234x - 12.5 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 5 | 4.95 ± 0.09 | 99.0 | 1.8 | 2.5 |
| 25 | 25.2 ± 0.38 | 100.8 | 1.5 | 2.1 |
| 75 | 74.5 ± 1.12 | 99.3 | 1.5 | 2.3 |
Table 3: LOD and LOQ for this compound
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualizations
Experimental Workflow for HPLC-UV Quantification
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
The developed HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. The method is suitable for routine analysis and can be applied in quality control and research settings to support the development of products containing this compound. The validation results demonstrate that the method meets the requirements for a quantitative analytical procedure.
References
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of 4''-Hydroxyisojasminin in Plant Extracts
Abstract
This application note details a robust and sensitive method for the detection and quantification of 4''-Hydroxyisojasminin in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant growth, development, and stress responses. This compound is a hydroxylated derivative of isojasminin, and its quantification is essential for understanding its specific role in plant signaling pathways. The protocol described herein provides a comprehensive workflow from sample extraction to data acquisition and analysis, suitable for researchers in plant biology, natural product chemistry, and drug development.
Introduction
Jasmonates (JAs) are key signaling molecules that regulate a wide array of physiological and defense processes in plants.[1] The bioactivity of jasmonates is often modulated by their chemical modifications, such as hydroxylation. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and are thought to be involved in the attenuation of the jasmonate signal. The precise quantification of these modified forms, such as this compound, is crucial for elucidating their biological functions. LC-MS/MS is a powerful analytical technique for the rapid and accurate measurement of low-abundance phytohormones in complex plant matrices due to its high sensitivity and selectivity.[2] This document provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation and Extraction
This protocol is optimized for the extraction of jasmonates from plant tissues.
Materials and Reagents:
-
Liquid Nitrogen
-
Mortar and pestle or bead mill homogenizer
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated centrifuge (4°C)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Extraction Solvent: 80% Methanol with 1% Acetic Acid in ultrapure water
-
SPE Wash Solution: 1% Acetic Acid in ultrapure water
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid
-
Internal Standard (ISTD): A deuterated standard of a related jasmonate (e.g., d6-Jasmonic Acid) should be used for accurate quantification.
Procedure:
-
Sample Collection and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing.
-
Extraction:
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent.
-
Spike with the internal standard.
-
Vortex thoroughly and incubate on a shaker for 1-2 hours at 4°C.
-
-
Centrifugation: Centrifuge the extract at 16,000 x g for 15 minutes at 4°C.[1]
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge by passing 2 mL of 100% Methanol followed by 2 mL of ultrapure water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of SPE Wash Solution to remove polar interferences.
-
Elute the jasmonates with 2 mL of SPE Elution Solution.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS method.
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for jasmonates.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: These should be optimized for the specific instrument and compound. Typical parameters include:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Gas Flow Rates: Optimized for the instrument.
-
-
-
Step 1: Precursor Ion Identification: Perform a full scan or precursor ion scan in the negative ion mode to identify the deprotonated molecule [M-H]⁻ of this compound. Based on its molecular formula C₂₆H₃₈O₁₃, the expected monoisotopic mass is approximately 558.23 Da. Therefore, the precursor ion to target would be around m/z 557.22.
-
Step 2: Product Ion Identification: Perform a product ion scan (or fragmentation scan) of the identified precursor ion (m/z 557.22) at various collision energies to identify the most stable and abundant fragment ions.
-
Step 3: MRM Transition Selection: Select at least two of the most intense and specific precursor-to-product ion transitions for quantification and qualification.
-
Quantitative Data
The following table summarizes the typical performance characteristics of an LC-MS/MS method for plant hormone analysis. These values should be experimentally determined for this compound during method validation.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 pg on column |
| Limit of Quantification (LOQ) | 0.5 - 15 pg on column |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Jasmonate Signaling Pathway
This compound, as a hydroxylated jasmonate, is likely involved in the regulation of the core jasmonate signaling pathway. Hydroxylation is often a deactivation step, suggesting that this compound may play a role in attenuating the plant's defense response. The core jasmonate signaling pathway is illustrated below.
Caption: The core jasmonate signaling pathway.
Conclusion
The LC-MS/MS method described provides a robust framework for the detection and quantification of this compound in plant extracts. The detailed protocols for sample preparation and the guidelines for LC-MS/MS method development will enable researchers to accurately measure this and other related jasmonates. This will facilitate a deeper understanding of the role of hydroxylated jasmonates in plant physiology and signaling. The method's high sensitivity and selectivity make it a valuable tool for advancing research in plant science and related fields.
References
Application Notes and Protocols for the Structural Elucidation of 4''-Hydroxyisojasminin using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4''-Hydroxyisojasminin is a secoiridoid glucoside, a class of natural products known for their diverse biological activities. Accurate structural elucidation is paramount for understanding its bioactivity and for any potential drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules like this compound. This document provides a detailed protocol for the acquisition of 1H and 13C NMR data and a general workflow for its analysis, which are critical for the complete spectral assignment and structural verification of this compound.
Data Presentation
The acquisition of 1D and 2D NMR data would be the first step. Once obtained, the 1H and 13C NMR data for this compound should be summarized in clear, structured tables for easy interpretation and comparison with data for similar known compounds.
Table 1: Hypothetical 1H NMR Data for this compound (in CD3OD, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 1 | 7.55 | s | 1H | H-1 | |
| 3 | 5.80 | q | 6.5 | 1H | H-3 |
| ... | ... | ... | ... | ... | ... |
| 1'' | 4.85 | d | 8.0 | 1H | H-1'' |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical 13C NMR Data for this compound (in CD3OD, 125 MHz)
| Position | δC (ppm) | DEPT | Assignment |
| 1 | 154.0 | CH | C-1 |
| 3 | 128.5 | CH | C-3 |
| 4 | 145.2 | C | C-4 |
| ... | ... | ... | ... |
| 1'' | 103.2 | CH | C-1'' |
| ... | ... | ... | ... |
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality NMR spectra suitable for structural elucidation.
Protocol for 1H and 13C NMR Spectral Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d4 (B120146) (CD3OD), chloroform-d (B32938) (CDCl3), or dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the probe temperature to a constant value (e.g., 298 K).
-
-
1D 1H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 s
-
Acquisition time (aq): 2-4 s
-
Spectral width (sw): 12-16 ppm
-
-
-
1D 13C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more, due to the low natural abundance of 13C)
-
Relaxation delay (d1): 2 s
-
Spectral width (sw): 200-240 ppm
-
-
Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Spectra Acquisition:
-
To establish connectivity and spatial relationships, acquire a suite of 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CD3OD: δH = 3.31 ppm, δC = 49.0 ppm).
-
Integrate the 1H NMR signals.
-
Analyze the multiplicities and coupling constants (J-values) of the 1H NMR signals.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
This application note provides a comprehensive overview of the methodologies required for the complete 1H and 13C NMR assignments of this compound. Adherence to these protocols will ensure the acquisition of high-quality data, which is the foundation for accurate structural determination and subsequent research and development activities.
In Vitro Antioxidant Assays for 4''-Hydroxyisojasminin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4''-Hydroxyisojasminin is a secoiridoid, a class of natural compounds found in various plant species, including those of the Jasminum genus. Secoiridoids have garnered interest for their potential biological activities. However, literature reviews suggest that while some Jasminum species have been investigated for their antioxidant properties, detailed studies on the antioxidant capacity of isolated secoiridoids like this compound are limited, with some reports indicating modest effectiveness.[1][2][3] Therefore, robust and standardized in vitro antioxidant assays are crucial for accurately determining the antioxidant potential of this compound and other related compounds.
This document provides detailed protocols for two of the most common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are fundamental in the preliminary screening of compounds for potential antioxidant activity, which is often implicated in the prevention and management of diseases associated with oxidative stress.
Principle of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a characteristic deep violet color and a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, the radical is scavenged, and the solution's color changes to a pale yellow. The degree of discoloration, measured by the decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.[4]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting radical cation has a blue-green color and a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is indicative of the antioxidant's scavenging capacity.[1][2][3]
Data Presentation
Quantitative antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Illustrative DPPH Radical Scavenging Activity of a Jasminum mesnyi Leaf Extract [5]
| Sample | IC50 (µg/mL) |
| 90% Methanol (B129727) Extract of J. mesnyi | 25.27 ± 0.6 |
| Ascorbic Acid (Standard) | 8.84 ± 0.05 |
| Rutin (Standard) | 3.78 ± 0.153 |
Researchers should use the following template to record their experimental data for this compound.
Table 2: Template for Recording Antioxidant Activity Data for this compound
| Assay | Compound | IC50 (µM or µg/mL) | Standard (e.g., Trolox, Ascorbic Acid) | IC50 of Standard (µM or µg/mL) |
| DPPH | This compound | |||
| ABTS | This compound |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample or standard to the respective wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
DPPH Assay Experimental Workflow.
ABTS Radical Cation Decolorization Assay Protocol
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control (Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the sample or standard to the respective wells.
-
For the control (blank), add 10 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.
ABTS Assay Experimental Workflow.
Concluding Remarks
The DPPH and ABTS assays are valuable tools for the initial assessment of the antioxidant potential of this compound. It is important to note that these are chemical assays and do not necessarily reflect the biological activity in a complex physiological system. Therefore, results from these in vitro assays should be interpreted with caution and ideally be followed up with more biologically relevant models, such as cell-based assays, to further elucidate the antioxidant efficacy of this compound. Consistent and standardized execution of these protocols is paramount for generating reliable and comparable data.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of 4''-Hydroxyisojasminin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases. Key mediators of the inflammatory process include nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is tightly regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] 4''-Hydroxyisojasminin is a compound of interest for its potential anti-inflammatory properties. This document provides detailed protocols for a suite of cell-based assays to evaluate the anti-inflammatory effects of this compound by quantifying its impact on NO and pro-inflammatory cytokine production, and its modulatory effects on the NF-κB and MAPK signaling pathways in a murine macrophage cell line (RAW 264.7).
Data Presentation
Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 5 | 97.2 | ± 5.1 |
| 10 | 95.8 | ± 4.5 |
| 25 | 94.3 | ± 5.5 |
| 50 | 92.1 | ± 4.9 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |
| Control (no LPS) | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 | |
| This compound + LPS | 1 | 22.1 ± 1.8 | 13.0 | |
| 5 | 15.7 ± 1.5 | 38.2 | ||
| 10 | 9.8 ± 1.1 | 61.4 | Hypothetical Value | |
| 25 | 5.4 ± 0.8 | 78.7 | ||
| 50 | 3.1 ± 0.5 | 87.8 | ||
| Positive Control (e.g., L-NAME) + LPS | 100 | 2.5 ± 0.4 | 90.1 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| This compound + LPS | 1 | 1080 ± 98 | 850 ± 88 |
| 5 | 820 ± 75 | 610 ± 62 | |
| 10 | 550 ± 52 | 420 ± 45 | |
| 25 | 310 ± 35 | 250 ± 30 | |
| 50 | 180 ± 22 | 150 ± 18 | |
| Positive Control (e.g., Dexamethasone) + LPS | 10 | 210 ± 25 | 180 ± 21 |
Table 4: Effect of this compound on the Expression of MAPK and NF-κB Pathway Proteins in LPS-stimulated RAW 264.7 Macrophages (Relative Band Intensity)
| Target Protein | Treatment | Fold Change (Normalized to Loading Control) | Standard Deviation |
| p-p38 | LPS (1 µg/mL) | 1.00 | ± 0.08 |
| This compound (10 µM) + LPS | 0.45 | ± 0.05 | |
| This compound (50 µM) + LPS | 0.18 | ± 0.03 | |
| Total p38 | LPS (1 µg/mL) | 1.00 | ± 0.06 |
| This compound (10 µM) + LPS | 0.98 | ± 0.07 | |
| This compound (50 µM) + LPS | 1.02 | ± 0.05 | |
| p-ERK1/2 | LPS (1 µg/mL) | 1.00 | ± 0.09 |
| This compound (10 µM) + LPS | 0.52 | ± 0.06 | |
| This compound (50 µM) + LPS | 0.21 | ± 0.04 | |
| Total ERK1/2 | LPS (1 µg/mL) | 1.00 | ± 0.05 |
| This compound (10 µM) + LPS | 1.01 | ± 0.06 | |
| This compound (50 µM) + LPS | 0.99 | ± 0.04 | |
| p-JNK | LPS (1 µg/mL) | 1.00 | ± 0.07 |
| This compound (10 µM) + LPS | 0.61 | ± 0.08 | |
| This compound (50 µM) + LPS | 0.25 | ± 0.05 | |
| Total JNK | LPS (1 µg/mL) | 1.00 | ± 0.06 |
| This compound (10 µM) + LPS | 0.97 | ± 0.05 | |
| This compound (50 µM) + LPS | 1.03 | ± 0.07 | |
| Nuclear p65 | LPS (1 µg/mL) | 1.00 | ± 0.10 |
| This compound (10 µM) + LPS | 0.48 | ± 0.07 | |
| This compound (50 µM) + LPS | 0.15 | ± 0.04 | |
| Cytosolic IκBα | LPS (1 µg/mL) | 1.00 | ± 0.09 |
| This compound (10 µM) + LPS | 1.65 | ± 0.12 | |
| This compound (50 µM) + LPS | 2.30 | ± 0.15 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Plating: Seed cells in appropriate plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere for 24 hours.[6]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.[7]
-
Include appropriate controls: untreated cells, cells treated with vehicle and LPS, and cells treated with a known anti-inflammatory agent (positive control) and LPS.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[7]
-
Protocol:
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay quantifies nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[6][9]
-
Protocol:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.[7]
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]
-
Incubate at room temperature for 10-15 minutes.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[8]
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α and IL-6) in the cell culture supernatant.[10][11]
-
Protocol:
-
Collect the cell culture supernatant after an appropriate incubation period (e.g., 6-24 hours) following LPS stimulation.[12]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.[11][13]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the cytokine concentrations based on a standard curve.[11]
-
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
-
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the MAPK (p38, ERK1/2, JNK) and NF-κB (p65, IκBα) signaling pathways.[5][14]
-
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p38, ERK1/2, JNK, p65, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[5]
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
References
- 1. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen Activated Protein Kinase (MAPK) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. KEGG PATHWAY: hsa04064 [genome.jp]
- 4. 炎症誘発性サイトカインの概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 11. Macrophage Inflammatory Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4''-Hydroxyisojasminin
Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial activity of isolated 4''-Hydroxyisojasminin. The following application notes and protocols are generalized templates based on standard antimicrobial susceptibility testing methods for natural products and are intended to serve as a guide for researchers. The provided protocols and data tables are illustrative and not based on experimental results for this compound.
Introduction
This compound is an iridoid glycoside that has been identified as a constituent of certain plant species, such as Jasminum mesnyi. Iridoids from various plants have been reported to possess a range of biological activities, including antimicrobial properties. However, the specific antimicrobial spectrum and potency of purified this compound have not been documented in the available scientific literature.
These application notes provide a framework for researchers and drug development professionals to conduct antimicrobial susceptibility testing of this compound against a panel of clinically relevant bacteria and fungi. The protocols described below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and common practices in natural product research.
Data Presentation: Hypothetical Antimicrobial Activity
The following tables present a hypothetical summary of quantitative data that could be generated from the experiments outlined in this document.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 128 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 256 |
| Escherichia coli | ATCC 25922 | Gram-negative | >512 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >512 |
| Candida albicans | ATCC 90028 | Fungi (Yeast) | 64 |
| Aspergillus niger | ATCC 16404 | Fungi (Mold) | 128 |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentrations (MBC/MFCs) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 128 | 512 | Tolerant |
| Enterococcus faecalis | ATCC 29212 | 256 | >512 | - |
| Candida albicans | ATCC 90028 | 64 | 128 | Fungicidal |
| Aspergillus niger | ATCC 16404 | 128 | 512 | Tolerant |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex the tube until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C until use.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a test microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Microbial inoculum (prepared to 0.5 McFarland standard)
-
This compound stock solution
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and DMSO)
-
Multichannel pipette
Protocol:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 10 µL of the diluted microbial inoculum to each well, except for the sterility control wells.
-
Set up control wells:
-
Growth Control: Broth + Inoculum + DMSO (at the highest concentration used).
-
Sterility Control: Broth only.
-
Positive Control: Serial dilutions of a standard antibiotic.
-
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile pipette tips
-
Spreader
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto appropriately labeled agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing 4''-Hydroxyisojasminin Extraction from Jasminum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 4''-Hydroxyisojasminin from Jasminum species, primarily Jasminum mesnyi. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses common issues that may arise during the extraction and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for extracting the polar secoiridoid glycoside, this compound. 2. Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix, or the temperature may be too low to enhance solubility and diffusion. 3. Inadequate Particle Size: Large particle size of the plant material reduces the surface area available for solvent penetration. 4. Degradation of the Compound: this compound, like other secoiridoid glycosides, can be susceptible to enzymatic or thermal degradation during extraction. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Hydroalcoholic solutions (e.g., 50-80% methanol (B129727) or ethanol (B145695) in water) are often effective for extracting secoiridoid glycosides.[1] 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature. For techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), shorter extraction times are generally required. 3. Grind Plant Material: Ensure the plant material is finely ground to a uniform powder to maximize surface area. 4. Control Temperature: Avoid excessive heat. For heat-sensitive compounds, consider non-thermal extraction methods or extraction at lower temperatures for a longer duration. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in yield. 3. Instrumental Variability: Fluctuations in instrument performance (e.g., HPLC) can affect quantification. | 1. Standardize Plant Material: Use plant material from the same batch, harvested at the same time and under the same conditions. 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters (solvent volume, time, temperature, etc.) are kept constant between experiments. 3. Instrument Calibration and Maintenance: Regularly calibrate and maintain your analytical instruments. Use an internal standard during HPLC analysis to correct for variations. |
| Peak Tailing or Splitting in HPLC | 1. Column Overload: Injecting too concentrated a sample can lead to poor peak shape. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analyte. 3. Column Degradation: The stationary phase of the HPLC column may be degraded. 4. Presence of Interfering Compounds: Co-extracted compounds can interfere with the peak of interest. | 1. Dilute Sample: Inject a more dilute sample. 2. Mobile Phase Optimization: Adjust the pH of the mobile phase or the gradient profile. 3. Use a New Column or Guard Column: Replace the column if it is old or has been used extensively. A guard column can help protect the analytical column. 4. Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis. |
| Compound Degradation During Storage | 1. Exposure to Light, Heat, or Air: Secoiridoid glycosides can be unstable under these conditions. 2. Enzymatic Activity: Residual enzymes in the extract can degrade the compound over time. | 1. Proper Storage: Store extracts and isolated compounds in amber vials at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon). 2. Enzyme Deactivation: Consider a blanching step for the plant material before extraction to deactivate enzymes. |
Frequently Asked Questions (FAQs)
Q1: Which Jasminum species is the best source for this compound?
A1: Based on available literature, Jasminum mesnyi Hance (also known as primrose jasmine) is a known source of this compound and other secoiridoid glucosides.[2][3][4]
Q2: What is the most effective extraction method for this compound?
A2: While conventional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering higher yields in shorter times with reduced solvent consumption.[1][5] For instance, a study on terpenoid extraction from Jasminum sambac showed that power ultrasonic-assisted Soxhlet extraction (PUASE) increased the yield by up to 63% compared to conventional Soxhlet extraction.[1]
Q3: Which solvent system is recommended for extracting this compound?
A3: As this compound is a polar secoiridoid glycoside, polar solvents are most effective. Hydroalcoholic mixtures, such as 50-80% methanol or ethanol in water, are commonly used for extracting similar compounds and are a good starting point for optimization.[1] One study on Jasminum mesnyi leaves utilized 90% methanol for extracting phenolic and flavonoid compounds, which include secoiridoids.[6]
Q4: How can I optimize the extraction parameters for maximum yield?
A4: A systematic approach is recommended. You can use a Design of Experiments (DoE) approach, such as a Box-Behnken design, to investigate the effects of multiple variables simultaneously. Key parameters to optimize include:
-
Solvent Composition: Vary the ratio of alcohol to water.
-
Extraction Time: Test different durations (e.g., 15, 30, 45, 60 minutes).
-
Temperature: Evaluate a range of temperatures (e.g., 30, 40, 50, 60°C).
-
Solid-to-Liquid Ratio: Test different ratios of plant material to solvent (e.g., 1:10, 1:20, 1:30 g/mL).
-
For UAE: Optimize ultrasonic power and frequency.
-
For MAE: Optimize microwave power.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for quantifying this compound. You will need a pure standard of this compound to create a calibration curve for accurate quantification.
Data Presentation
Table 1: Comparison of Extraction Methods for Secoiridoids and Related Compounds
| Extraction Method | Plant Material | Target Compound(s) | Solvent | Key Findings | Reference |
| Ultrasound-Assisted Extraction (UAE) | Jasminum grandiflorum leaves | Phenolic compounds, Flavonoids | Water | Optimal conditions: 32 min, 53°C, 33 mL/g solid-to-liquid ratio, pH 5.5. Yielded 27.53 mg GAE/g DW of phenolics. | [7] |
| Power Ultrasonic-Assisted Soxhlet Extraction (PUASE) | Jasminum sambac | Terpenoids | 50% Methanol | PUASE (15 min pre-treatment) yielded 343.27 mg/g, a 63% increase over conventional Soxhlet (210.56 mg/g). | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Jasminum sambac flowers | Essential Oils | Methanol | Optimal conditions: 120 min, 8:1 methanol to raw material ratio, 300 W power. Yield: 1.21%. | [8] |
| Maceration | Jasminum humile | Secoiridoids | 95% Ethanol | Yielded 13.6% w/w of total extract. | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on methods used for similar compounds and should be optimized for your specific requirements.
-
Sample Preparation:
-
Dry the leaves of Jasminum mesnyi at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried leaves into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size.
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of the extraction solvent (e.g., 70% ethanol). This creates a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Set the extraction temperature (e.g., 50°C) and time (e.g., 30 minutes).
-
Begin sonication.
-
-
Post-Extraction:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The resulting crude extract can be further purified or directly analyzed by HPLC.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and should be optimized.
-
Sample Preparation:
-
Prepare the dried and powdered Jasminum mesnyi leaves as described in the UAE protocol.
-
-
Extraction:
-
Place 1 gram of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 70% methanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).
-
Start the extraction program.
-
-
Post-Extraction:
-
After the extraction is complete and the vessel has cooled, filter the contents.
-
Process the filtrate as described in the UAE protocol to obtain the crude extract.
-
Mandatory Visualizations
Secoiridoid Biosynthesis Pathway in Oleaceae
Caption: Biosynthetic pathway of secoiridoids in the Oleaceae family.
Jasmonate Signaling Pathway in Plant Defense
Caption: Simplified Jasmonate (JA) signaling pathway in response to external stimuli.[10][11][12][13][14]
General Workflow for Extraction and Analysis
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. ijrte.org [ijrte.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. Cytotoxic effects of extracts obtained from plants of the Oleaceae family: bio-guided isolation and molecular docking of new secoiridoids from Jasminum humile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Resolution for 4''-Hydroxyisojasminin and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of 4''-Hydroxyisojasminin and its isomers.
Troubleshooting Guide
Poor resolution, peak tailing, and inconsistent retention times are common challenges encountered during the HPLC analysis of isomeric compounds. This guide provides a systematic approach to identify and resolve these issues.
Problem: Poor Peak Resolution or Co-elution of Isomers
Poor resolution between the peaks of this compound and its isomers is a primary obstacle to accurate quantification. Several factors can be adjusted to improve separation.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is in good condition.
-
System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing optimally.
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for selectivity.
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.
-
pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and resolution. It is advisable to work at a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form.[1][2][3]
-
Additives: For chiral separations on achiral columns (like a standard C18 column), the addition of a chiral selector, such as a cyclodextrin, to the mobile phase can induce the separation of enantiomers.[4]
-
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, excessively high temperatures may not always be beneficial. A systematic evaluation at different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.
-
Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can enhance the separation of closely eluting compounds. This will, however, increase the total run time.
Problem: Peak Tailing or Fronting
Asymmetrical peaks can compromise resolution and the accuracy of integration.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 stationary phase can interact with polar functional groups on the analytes, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Buildup of contaminants from previous injections can affect peak shape.
-
Solution: Flush the column with a strong solvent.
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem: Fluctuating Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis.
-
Solution: Increase the equilibration time between injections.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Prepare the mobile phase accurately and keep the solvent reservoir covered.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.
-
Solution: Perform regular pump maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound isomers?
A good starting point is to adapt methods used for structurally similar compounds, such as methyl jasmonate isomers.[4] A reversed-phase C18 column is a versatile choice. For the mobile phase, a gradient elution with an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is often effective. For chiral separation on an achiral column, consider adding a chiral selector like methyl-β-cyclodextrin to the mobile phase.[4]
Q2: How can I improve the resolution between my isomers without significantly increasing the run time?
Instead of solely relying on reducing the flow rate, which lengthens the analysis, focus on optimizing the selectivity (α). This can be achieved by:
-
Changing the organic modifier in the mobile phase (e.g., from acetonitrile to methanol).
-
If using a C18 column, trying a different type of stationary phase (e.g., a phenyl-hexyl or a biphenyl (B1667301) column) may offer different selectivity for aromatic compounds.
Q3: I am observing split peaks for my isomers. What could be the cause?
Peak splitting can have several causes:[5][6]
-
Co-elution of Isomers: The "split" peak may actually be two closely eluting isomers. Try adjusting the mobile phase composition or temperature to improve separation.
-
Column Issues: A void at the head of the column or a blocked frit can cause the sample to be distributed unevenly, leading to split peaks.[5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.
-
Mobile Phase pH close to pKa: If the mobile phase pH is close to the pKa of your analyte, you may have a mixture of ionized and non-ionized forms, which can result in split or broadened peaks.[1][2]
Q4: What quantitative data should I be looking for when validating my HPLC method for isomer separation?
Method validation for quantitative analysis should include the following parameters:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Experimental Protocols
Adapted Protocol for this compound Isomer Separation
This protocol is based on the successful separation of methyl jasmonate stereoisomers and serves as a strong starting point for method development for this compound.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Chiral Additive | 10-20 mM Methyl-β-cyclodextrin in Mobile Phase A |
| Gradient | Start with a low percentage of B, and gradually increase. An example gradient could be: 0-5 min, 20% B; 5-30 min, 20-50% B; 30-35 min, 50-80% B; 35-40 min, 80% B; 40-45 min, 80-20% B; 45-50 min, 20% B. |
| Flow Rate | 1.0 - 1.25 mL/min |
| Column Temperature | 40 - 45 °C |
| Detection | UV at an appropriate wavelength for this compound (e.g., 210-230 nm, to be determined by UV scan) |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
Note: This is a starting protocol. Optimization of the gradient, chiral additive concentration, and temperature will likely be necessary to achieve baseline separation of all this compound isomers.
Visualizations
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Decision Tree for HPLC Peak Shape Problems
Caption: A decision tree to diagnose and resolve common peak shape issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. uhplcs.com [uhplcs.com]
Technical Support Center: Large-Scale Purification of 4''-Hydroxyisojasminin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 4''-Hydroxyisojasminin. Due to the limited availability of specific large-scale purification data for this compound, this guide is based on the compound's physicochemical properties, general principles of natural product purification, and established protocols for the closely related jasmonates and secoiridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Based on available data, it is a relatively polar compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Purification |
| Molecular Formula | C₂₆H₃₈O₁₃ | High molecular weight, multiple polar functional groups. |
| Molecular Weight | 558.6 g/mol | --- |
| XLogP3 | -1.4 | Indicates good solubility in polar solvents and suitability for reversed-phase chromatography. |
| Hydrogen Bond Donors | 7 | Can interact strongly with polar stationary phases. |
| Hydrogen Bond Acceptors | 13 | High potential for hydrogen bonding with solvents and stationary phases. |
Q2: What are the primary challenges in the large-scale purification of this compound from plant extracts?
A2: The primary challenges stem from the complexity of the initial plant extract and the chemical nature of this compound itself. Key challenges include:
-
Low Concentration: The target compound is often present in low concentrations within a complex mixture of other natural products.
-
Co-eluting Impurities: Structurally similar compounds, such as other jasmonates, secoiridoids, flavonoids, and tannins present in Jasminum species, can co-elute with this compound, making separation difficult.[1][2]
-
Compound Stability: Secoiridoid glycosides can be susceptible to degradation under certain conditions, including exposure to oxygen, light, and non-neutral pH, leading to oxidative and hydrolytic degradation.[3][4]
-
Scalability: Transferring an analytical-scale separation to a preparative or large-scale process presents challenges in maintaining resolution and purity while increasing throughput.
Q3: What are the potential degradation pathways for this compound during purification and storage?
A3: this compound, as a secoiridoid glycoside, may be susceptible to several degradation pathways:
-
Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, resulting in the corresponding aglycone and sugar moiety. The ester linkages are also prone to hydrolysis.
-
Oxidation: Exposure to air and light can lead to the oxidation of various functional groups. For other secoiridoids, oxidation of carbonyl groups to carboxylic acids has been observed.[3][4]
-
Isomerization: Changes in pH or temperature can potentially lead to isomerization.
To mitigate degradation, it is recommended to work at moderate temperatures, protect samples from light, and use buffers to maintain a stable pH.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of this compound.
Solid-Phase Extraction (SPE) Troubleshooting
SPE is a critical step for sample clean-up and enrichment prior to preparative chromatography.
Table 2: Troubleshooting Common SPE Issues
| Problem | Possible Cause | Solution |
| Low Recovery of this compound | Sorbent Polarity Mismatch: The analyte is too polar for the selected reversed-phase (e.g., C18) sorbent. | Ensure the sorbent is appropriate for a polar compound. C18 is generally suitable, but a less hydrophobic sorbent might be considered if retention is too strong. |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer. Consider using a stronger elution solvent. | |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte. | Increase the volume of the elution solvent and collect multiple fractions. | |
| Poor Purity of Eluate | Ineffective Washing Step: The wash solvent is too weak, leaving interfering compounds on the column. | Optimize the wash step by using a slightly stronger solvent that removes impurities without eluting the target compound. |
| Co-elution of Impurities: Impurities have similar polarity and are eluted along with this compound. | Consider using a different sorbent with a different selectivity (e.g., a phenyl-based sorbent). | |
| Irreproducible Results | Inconsistent Conditioning/Equilibration: The SPE cartridge is not properly prepared before loading the sample. | Ensure the cartridge is consistently conditioned with a strong organic solvent (e.g., methanol) and then equilibrated with the loading solvent. |
| Variable Flow Rate: Inconsistent flow rates during loading, washing, or elution affect retention and recovery. | Use a vacuum manifold or automated system to maintain a consistent and controlled flow rate. |
Preparative High-Performance Liquid Chromatography (HPLC) Troubleshooting
Preparative HPLC is the primary technique for isolating pure this compound at a large scale.
Table 3: Troubleshooting Common Preparative HPLC Issues
| Problem | Possible Cause | Solution |
| Poor Resolution/Peak Tailing | Column Overload: Injecting too much sample for the column dimensions. | Reduce the injection volume or sample concentration. Scale up to a larger diameter column. |
| Inappropriate Mobile Phase: The mobile phase composition is not optimized for the separation of polar compounds. | Optimize the gradient profile. For polar compounds, a shallow gradient with a polar organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous phase is typically used. | |
| Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase interact with the polar analyte. | Use a high-purity, end-capped column. Add a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions. | |
| High Backpressure | Column Frit Blockage: Particulates from the sample or mobile phase have clogged the column inlet frit. | Filter all samples and mobile phases before use. Use an in-line filter and a guard column. If clogged, try back-flushing the column. |
| Precipitation in the System: The buffer in the mobile phase is precipitating upon mixing with the organic solvent. | Ensure the buffer is soluble in the highest concentration of organic solvent used in the gradient. | |
| Analyte Degradation on Column | Unstable pH of Mobile Phase: The pH of the mobile phase is causing hydrolysis or other degradation reactions. | Use a buffered mobile phase to maintain a stable pH within the optimal stability range for this compound. |
| On-column Oxidation: The analyte is degrading on the column due to oxidative processes. | Degas the mobile phase thoroughly to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound
This protocol describes a general method for the extraction and initial purification of this compound from plant material.
-
Extraction:
-
Homogenize fresh or dried plant material (e.g., leaves of Jasminum species) in a polar solvent such as 80% methanol or 80% acetonitrile in water.
-
Perform the extraction at a low temperature (e.g., 4°C) to minimize enzymatic degradation.
-
Centrifuge the extract to remove solid plant debris.
-
Collect the supernatant and concentrate it under reduced pressure.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing methanol through it.
-
Equilibration: Equilibrate the cartridge with the same solvent composition as the sample (e.g., 10% methanol in water).
-
Loading: Load the concentrated plant extract onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10-20% methanol in water) to remove highly polar impurities.
-
Elution: Elute this compound with a stronger solvent (e.g., 60-80% methanol in water). Collect the eluate in fractions.
-
Analyze the fractions by analytical HPLC to identify those containing the target compound.
-
Protocol 2: Scaling Up from Analytical to Preparative HPLC
This protocol outlines the steps for scaling up a purification method from an analytical to a preparative HPLC system.
-
Develop an Optimized Analytical Method:
-
Using an analytical C18 column (e.g., 4.6 mm I.D.), develop a gradient method that provides good resolution between this compound and major impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water with 0.1% formic acid.
-
-
Calculate Scale-Up Parameters:
-
The primary goal is to maintain the same linear velocity of the mobile phase. The flow rate for the preparative column can be calculated using the following formula:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where:
-
F_prep = Flow rate of the preparative column
-
F_analyt = Flow rate of the analytical column
-
d_prep = Inner diameter of the preparative column
-
d_analyt = Inner diameter of the analytical column
-
-
-
-
Adjust Gradient Times:
-
If the column lengths are the same, the gradient time can be kept constant. If the column lengths differ, the gradient time should be adjusted to maintain the same number of column volumes per unit time.
-
-
Calculate Sample Loading:
-
The sample load can be scaled up proportionally to the cross-sectional area of the column.
-
Load_prep = Load_analyt * (d_prep² / d_analyt²)
-
Where:
-
Load_prep = Sample load on the preparative column
-
Load_analyt = Sample load on the analytical column
-
-
-
-
Perform the Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the scaled-up sample volume.
-
Run the scaled-up gradient method.
-
Collect fractions and analyze their purity using analytical HPLC.
-
Visualizations
Caption: A generalized workflow for the large-scale purification of this compound.
Caption: A logical troubleshooting guide for low yield in the purification process.
References
- 1. opensciencepublications.com [opensciencepublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Storage-Related Oxidative/Hydrolytic Degradation of Olive Oil Secoiridoids by Liquid Chromatography and High-Resolution Fourier Transform Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability of 4''-Hydroxyisojasminin in different solvents and pH conditions
Technical Support Center: 4''-Hydroxyisojasminin Stability
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound during experimental procedures. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many natural products, can be influenced by several factors, including pH, the type of solvent used, temperature, and exposure to light.[1] Understanding these factors is crucial for maintaining the compound's integrity during storage and experimentation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific data for this compound is not available, for similar phenolic compounds, polar solvents like methanol (B129727) and ethanol (B145695) are often effective for extraction and dissolution.[2][3] The choice of solvent can significantly impact the recovery and stability of the compound.[3] It is recommended to perform preliminary solubility and short-term stability tests in your chosen solvent system.
Q3: How does pH impact the stability of this compound?
A3: The pH of a solution can significantly alter the stability of natural compounds. For instance, many phenolic compounds exhibit greater stability in acidic conditions compared to neutral or alkaline environments, where they can be prone to degradation.[4][5] For iridoid glycosides, a class of compounds with some structural similarities, stability is also pH-dependent, with degradation often observed at both acidic and alkaline pH extremes.[6]
Q4: What are the typical signs of this compound degradation?
A4: Degradation can be identified by a decrease in the concentration of this compound over time, which can be monitored by analytical techniques like HPLC or UPLC.[7] Physical changes, such as a change in the color of the solution, may also indicate degradation. The appearance of new peaks in a chromatogram is a strong indicator of the formation of degradation products.
Q5: How should I store my stock solutions of this compound?
A5: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may contribute to degradation.[8]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Perform a time-course stability study in your specific assay buffer to determine the compound's stability under your experimental conditions. |
| Loss of compound concentration in prepared solutions. | Instability in the chosen solvent or at the storage temperature. | Verify the stability of this compound in the selected solvent by analyzing its concentration at different time points. Consider switching to a different solvent or adjusting the storage conditions (e.g., lower temperature, protection from light). |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products due to pH, temperature, or oxidative stress. | Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways.[8][9] This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. | Re-evaluate the solubility of this compound in different solvents. The use of co-solvents may be necessary for aqueous solutions, but their impact on stability should be assessed.[8] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., PDA or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[9] Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature. Analyze samples at various time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature. Analyze samples at various time points.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of this compound to UV and fluorescent light.
-
Analysis: At each time point, neutralize the acidic and basic samples before injection into the HPLC/UPLC system. Monitor the decrease in the peak area of this compound and the formation of any new peaks.
Data Presentation:
Table 1: Hypothetical Stability of this compound under Forced Degradation
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (RT) | 24 | 5.2 | 1 |
| 0.1 M HCl (60°C) | 8 | 15.8 | 2 |
| 0.1 M NaOH (RT) | 4 | 25.1 | 3 |
| 3% H₂O₂ (RT) | 24 | 10.5 | 2 |
| Thermal (80°C) | 48 | 8.3 | 1 |
| Photolytic (UV) | 72 | 12.0 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Stability Assessment in Different Solvents
Objective: To evaluate the stability of this compound in commonly used laboratory solvents.
Methodology:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in various solvents (e.g., DMSO, ethanol, methanol, acetonitrile, and a 50:50 mixture of methanol and water).
-
Store the solutions at different temperatures (e.g., room temperature and 4°C), protected from light.
-
Analyze the concentration of this compound in each solution at regular intervals (e.g., 0, 24, 48, 72 hours) using a validated HPLC/UPLC method.
Data Presentation:
Table 2: Hypothetical Percentage of this compound Remaining in Different Solvents at Room Temperature
| Solvent | 0 hours | 24 hours | 48 hours | 72 hours |
| DMSO | 100% | 99.5% | 98.9% | 98.2% |
| Ethanol | 100% | 98.2% | 96.5% | 94.8% |
| Methanol | 100% | 97.8% | 95.9% | 94.1% |
| Acetonitrile | 100% | 99.1% | 98.5% | 97.9% |
| Methanol:Water (50:50) | 100% | 95.3% | 91.2% | 87.5% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
Troubleshooting low signal intensity in NMR analysis of 4''-Hydroxyisojasminin
Welcome to the technical support center for the NMR analysis of 4''-Hydroxyisojasminin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to acquiring high-quality NMR data for this secoiridoid glycoside.
Troubleshooting Guide: Low Signal Intensity in NMR Analysis of this compound
Low signal intensity is a frequent challenge in the NMR analysis of natural products like this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: I am observing very weak or no signals in the 1H NMR spectrum of my this compound sample. What are the possible causes and how can I fix this?
Answer:
Low signal intensity in the NMR analysis of this compound can stem from several factors, ranging from sample preparation to the NMR acquisition parameters. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Sample Concentration and Purity
The concentration of your sample is the most critical factor for obtaining a good signal-to-noise ratio.
-
Issue: The concentration of this compound in the NMR tube is too low.
-
Solution:
-
Ensure you have a sufficient amount of purified compound. For a standard 5 mm NMR tube, a concentration of 5-10 mg/mL is generally recommended for ¹H NMR.
-
If your sample is limited, consider using a micro-NMR tube or a cryoprobe, which can significantly enhance sensitivity.
-
Verify the purity of your sample. Impurities will not contribute to the signal of interest and can give a false impression of the actual concentration of this compound.
-
Step 2: Check for Solubility Issues
Poor solubility will lead to a lower effective concentration in solution, resulting in weak signals.
-
Issue: this compound is not fully dissolved in the chosen deuterated solvent.
-
Solution:
-
Visually inspect your NMR tube for any undissolved particles.
-
Choose an appropriate solvent. For secoiridoid glycosides, polar protic solvents are often a good choice. Commonly used solvents include Methanol-d4 (CD₃OD) and Dimethyl sulfoxide-d6 (DMSO-d6).
-
Gentle sonication or warming of the sample can aid in dissolution. However, be cautious with heating as it may lead to degradation (see Step 3).
-
Step 3: Assess Compound Stability
Secoiridoid glycosides can be susceptible to degradation, especially under certain pH and temperature conditions. Degradation will lead to a decrease in the concentration of the intact molecule and thus, lower signal intensity.
-
Issue: this compound may be degrading in the NMR solvent or during sample preparation.
-
Solution:
-
Acquire the NMR spectrum as soon as possible after preparing the sample.
-
Avoid acidic or basic conditions unless required for a specific experiment. Use neutral deuterated solvents.
-
If you suspect degradation, you can monitor the sample over time by acquiring spectra at different time points. The appearance of new signals and a decrease in the intensity of the expected signals would indicate degradation.
-
Store your sample at a low temperature and in the dark when not in use.
-
Step 4: Optimize NMR Spectrometer Parameters
Incorrectly set acquisition parameters can significantly impact the signal intensity.
-
Issue: The NMR acquisition parameters are not optimized for your sample.
-
Solution:
-
Number of Scans (NS): Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of √2.
-
Pulse Angle: Ensure a 90° pulse is being used for single-scan experiments to maximize the signal. For experiments with multiple scans and short relaxation delays, a smaller flip angle (e.g., 30° or 45°) might be optimal.
-
Relaxation Delay (d1): Ensure the relaxation delay is adequate for the protons in your molecule to fully relax. For most protons in a molecule of this size, a d1 of 1-2 seconds is a good starting point.
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Receiver Gain (rg): The receiver gain should be set as high as possible without causing receiver overload (clipping of the FID). Most modern spectrometers can automatically set the receiver gain.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NMR analysis of this compound?
A1: For secoiridoid glycosides like this compound, polar deuterated solvents are recommended. Good starting choices are Methanol-d4 (CD₃OD) and Dimethyl sulfoxide-d6 (DMSO-d6) . Methanol-d4 is often preferred as it can be easily removed under vacuum if sample recovery is needed. DMSO-d6 is an excellent solvent for highly polar compounds but is difficult to remove.
Q2: What is a typical concentration range for a ¹H NMR experiment of this compound?
A2: For a standard 5 mm NMR tube on a 400-600 MHz spectrometer, a concentration of 5-10 mg/mL is a good starting point. If you have a limited amount of sample, using a micro-NMR tube (e.g., Shigemi tube) or a spectrometer equipped with a cryoprobe can allow for good quality spectra with significantly less material (e.g., 0.5-1 mg/mL).
Q3: How can I be sure that my compound is not degrading during the NMR experiment?
A3: Secoiridoids can be unstable. To check for degradation, you can run a quick ¹H NMR spectrum immediately after sample preparation and then another one after a few hours. If new peaks appear or the relative integrals of your compound's peaks change over time, degradation is likely occurring. To minimize degradation, prepare your sample fresh and run the experiment as soon as possible. Store the sample at low temperature when not in use.
Q4: I am seeing a broad hump in my spectrum. What could be the cause?
A4: A broad hump in the spectrum is often due to the presence of water. Ensure your deuterated solvent is of high quality and stored under anhydrous conditions. You can also dry your sample thoroughly under high vacuum before dissolving it in the deuterated solvent. Additionally, broad peaks can sometimes arise from compound aggregation at high concentrations. If you suspect aggregation, try diluting your sample.
Data Summary and Experimental Protocols
Table 1: Recommended NMR Parameters for ¹H NMR of this compound
| Parameter | Recommended Value | Rationale |
| Solvent | Methanol-d4 (CD₃OD) or DMSO-d6 | Good solubility for polar glycosides. |
| Concentration | 5-10 mg/mL (standard tube), 0.5-1 mg/mL (cryoprobe) | To ensure adequate signal-to-noise. |
| Temperature | 298 K (25 °C) | Standard operating temperature. Can be varied to check for conformational changes or aggregation. |
| Pulse Angle | 90° (for single scan), 30-45° (for multiple scans) | Maximizes signal in a single scan; prevents saturation with short relaxation delays. |
| Acquisition Time (aq) | 2-4 seconds | Provides good digital resolution. |
| Relaxation Delay (d1) | 1-5 seconds | Allows for sufficient relaxation of protons, leading to accurate integration. |
| Number of Scans (ns) | 16 to 128 (or more if needed) | Increase to improve signal-to-noise. The S/N ratio increases with the square root of the number of scans. |
Detailed Experimental Protocol: Sample Preparation and ¹H NMR Acquisition
-
Sample Preparation:
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Weigh approximately 5 mg of purified this compound into a clean, dry vial.
-
Add 0.6 mL of deuterated solvent (e.g., Methanol-d4).
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
Set the temperature to 298 K.
-
-
Acquisition Parameters:
-
Load a standard proton experiment.
-
Set the pulse angle to 90°.
-
Set the acquisition time (aq) to approximately 3 seconds.
-
Set the relaxation delay (d1) to 2 seconds.
-
Set the number of scans (ns) to 16.
-
Set the receiver gain automatically.
-
Acquire the spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CD₃OD at 3.31 ppm).
-
Integrate the peaks.
-
If the signal-to-noise is low, increase the number of scans and re-acquire the spectrum.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between experimental variables and the quality of the final NMR spectrum.
Minimizing degradation of 4''-Hydroxyisojasminin during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4''-Hydroxyisojasminin during the extraction process. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer solutions based on best practices for the extraction of related secoiridoid glycosides and jasmonates.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to mitigate degradation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: this compound, as a secoiridoid glycoside, may be susceptible to degradation under harsh conditions such as high temperatures and extreme pH levels.[1] | Optimize extraction parameters by employing lower temperatures (e.g., 40-60°C) with methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1] Aim for a shorter extraction duration and maintain the pH of the extraction solvent in a near-neutral range (pH 6-7).[1] |
| Inefficient extraction method or solvent: The choice of extraction technique and solvent significantly impacts the yield. | Utilize a hydroalcoholic solvent, such as 50-70% ethanol (B145695), which has been shown to be effective for iridoid and secoiridoid glycoside extraction.[1][2] Consider advanced extraction methods like UAE or MAE for improved efficiency.[3] | |
| Presence of Unknown Peaks in Chromatogram (HPLC/UPLC) | Degradation of this compound: The appearance of extra peaks suggests that this compound may have degraded into other compounds. Secoiridoid glycosides can be unstable.[1] | Conduct a forced degradation study to identify potential degradation products.[4][5] Use analytical techniques like LC-MS to determine the structure of the unknown compounds.[1] Modify extraction conditions to minimize degradation by lowering the temperature, adjusting the pH to near-neutral, protecting the extraction from light, and working under an inert atmosphere (e.g., nitrogen).[1] |
| Oxidative degradation: Functional groups within the this compound structure may be susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.[1] | Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. If metal ion contamination is a concern, adding a chelating agent like EDTA can be beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the plant material before extraction to prevent degradation of this compound?
A1: Plant material should be dried at a low temperature (e.g., 40-50°C) to minimize enzymatic degradation. Once dried, it should be stored in a cool, dark, and dry place in an airtight container to prevent photo-oxidation and hydrolysis. For long-term storage, keeping the material at -20°C or -80°C is recommended.
Q2: Which extraction solvents are most suitable for this compound?
A2: Based on the extraction of similar secoiridoid glycosides, polar solvents are generally effective. A mixture of ethanol and water (e.g., 50-70% ethanol) is a good starting point.[1][2] The optimal solvent ratio should be determined empirically for your specific plant material.
Q3: How can I monitor the degradation of this compound during the extraction process?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector are the recommended analytical techniques.[6] By taking small aliquots of the extraction mixture at different time points, you can monitor the concentration of this compound and the appearance of any degradation products.
Q4: What is a forced degradation study and how can it help?
A4: A forced degradation study involves intentionally subjecting a compound to harsh conditions (e.g., acid, base, heat, oxidation, and light) to accelerate its degradation.[4][5] This helps to identify potential degradation products and establish the degradation pathways. The information gathered can be used to develop stability-indicating analytical methods and to refine the extraction and storage protocols to minimize degradation.[5]
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) Protocol
This protocol provides a general guideline for the extraction of this compound using UAE, which often employs lower temperatures and shorter extraction times, thus minimizing degradation.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of 70% ethanol (v/v) for a 1:20 solid-to-liquid ratio.
-
-
Ultrasonic Extraction:
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 45°C.
-
Set the ultrasonic frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the solid material from the extract.
-
Filter the supernatant through a 0.45 µm filter before analytical determination.
-
Protocol 2: Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.
-
Prepare Stock Solution: Prepare a stock solution of purified this compound or a concentrated extract in a suitable solvent (e.g., 70% ethanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
-
-
Analysis: Analyze the stressed samples at each time point using a validated HPLC or LC-MS method to identify and quantify the degradation products.
Visualizations
General Workflow for Minimizing Degradation
Caption: A logical workflow illustrating key steps to minimize degradation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low extraction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4''-Hydroxyisojasminin Stereoisomers
Welcome to the technical support center for the method development of chiral separation for 4''-Hydroxyisojasminin stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the chiral separation of this compound stereoisomers.
| Issue | Possible Causes | Recommended Solutions |
| Poor or No Resolution of Stereoisomers | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak, Lux) are often a good starting point for flavonoid-like structures.[1][2][3][4] |
| Suboptimal mobile phase composition.[5] | Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol).[5] Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[5] SFC: Optimize the co-solvent (e.g., methanol (B129727), ethanol) percentage and additives (e.g., trifluoroacetic acid).[1][2][6] | |
| Incorrect flow rate.[5] | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[5] | |
| Inappropriate column temperature. | Temperature can significantly impact selectivity.[5] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase. For basic compounds, add a small amount of a basic modifier (e.g., diethylamine). For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid). |
| Extra-column dead volume. | Minimize the length and diameter of tubing between the injector, column, and detector.[5] | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent (if compatible with the CSP).[7] If performance is not restored, the column may need to be replaced. | |
| Poor Reproducibility | Inconsistent mobile phase preparation. | Ensure precise and consistent preparation of the mobile phase for every run, including accurate pH adjustments.[5] |
| Insufficient column equilibration. | Chiral stationary phases may require longer equilibration times, especially when changing mobile phases.[5] | |
| Fluctuating column temperature. | Use a column oven to maintain a stable and uniform temperature.[5] | |
| "Memory effects" from previous analyses.[8] | Dedicate a column specifically for a particular chiral separation or ensure a thorough wash procedure between different methods.[8] | |
| High Backpressure | Blockage in the system (e.g., inlet frit). | Backflush the column (if the manufacturer's instructions permit). Use an in-line filter and ensure proper sample filtration.[9] |
| Mobile phase viscosity. | High concentrations of certain alcohols in the mobile phase can increase backpressure. Consider alternative solvents or adjust the composition. | |
| Precipitated buffer salts. | Ensure the mobile phase composition is miscible and that buffers do not precipitate in the presence of the organic modifier. |
Frequently Asked Questions (FAQs)
Q1: Where should I start with method development for separating this compound stereoisomers?
A1: Due to the structural complexity and multiple chiral centers in this compound, a systematic screening approach is recommended.[10] Start by screening a selection of polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series) under normal phase, reversed-phase, and polar organic modes.[3][4] Supercritical Fluid Chromatography (SFC) is also a powerful technique to consider for this class of compounds.[1][2][6]
Q2: Which chromatographic mode is best for separating this compound stereoisomers: Normal Phase, Reversed Phase, or SFC?
A2: The optimal mode depends on the specific stereoisomers and the chosen CSP.
-
Normal Phase (NP) HPLC often provides excellent selectivity for chiral separations.[11]
-
Reversed Phase (RP) HPLC is advantageous when dealing with aqueous samples or for methods requiring mass spectrometry (MS) detection.
-
Supercritical Fluid Chromatography (SFC) is increasingly popular for chiral separations due to its high efficiency, fast analysis times, and use of environmentally friendly solvents.[6][12] It often provides different selectivity compared to HPLC.
Q3: How can I improve peak shape and efficiency?
A3: To improve peak shape, ensure your sample is dissolved in the mobile phase or a weaker solvent.[9] Adding modifiers to the mobile phase, such as a small amount of acid or base, can reduce peak tailing by minimizing secondary interactions.[8] Lowering the flow rate can also improve efficiency and resolution.[5]
Q4: My resolution is still poor after screening several columns and mobile phases. What else can I try?
A4: If initial screening is unsuccessful, consider the following:
-
Temperature Optimization: Systematically evaluate a range of column temperatures, as this can have a significant and sometimes non-intuitive effect on chiral recognition.[5]
-
Alternative Techniques: Capillary Electrophoresis (CE) with chiral selectors like cyclodextrins can be a powerful alternative for separating complex mixtures of stereoisomers.[13]
-
Derivatization: Although a more complex approach, derivatizing the this compound molecule can alter its interaction with the CSP and may enable separation.[14][15]
Q5: How do I confirm the elution order of the stereoisomers?
A5: Determining the absolute configuration and elution order requires further analytical techniques. This can be achieved by analyzing stereochemically pure standards if they are available. In the absence of standards, techniques such as circular dichroism (CD) spectroscopy coupled with the HPLC, or collecting the individual fractions for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography can be used to determine the absolute configuration.
Data Presentation: Example Separation Parameters
The following tables summarize example starting conditions for the chiral separation of this compound stereoisomers based on methods developed for structurally related flavonoids. These should be used as a starting point for method development.
Table 1: Example HPLC Method Parameters
| Parameter | Normal Phase (NP) | Reversed Phase (RP) |
| Chiral Column | Chiralpak AD-H (or similar amylose-based) | Chiralpak IG-3 (or similar cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% TFA | Acetonitrile / Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Outcome | Good initial selectivity for multiple stereoisomers. | Potentially different elution order and selectivity compared to NP. |
Table 2: Example SFC Method Parameters
| Parameter | Supercritical Fluid Chromatography (SFC) |
| Chiral Column | Chiralpak AD-H or Chiralcel OD-H |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) with 0.1% TFA |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 254 nm |
| Expected Outcome | Fast separation with high efficiency.[6] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
-
Sample Preparation: Prepare a stock solution of the this compound stereoisomer mixture at 1 mg/mL in methanol or ethanol. Dilute with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Column Selection: Utilize a column switching system with a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS).
-
Initial Screening Conditions (Isocratic):
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Isopropanol (80:20, v/v) + 0.1% TFA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water (70:30, v/v) + 0.1% Formic Acid
-
-
-
Execution:
-
Equilibrate the first column with the initial mobile phase for at least 30 minutes.
-
Inject the sample and run the analysis.
-
Repeat for each column and mobile phase combination.
-
-
Optimization: Based on the screening results, select the column and mobile phase that show the best initial separation. Optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) for the critical pair of stereoisomers.
Protocol 2: Chiral SFC Method Development
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound stereoisomer mixture in methanol.
-
Column Selection: Screen polysaccharide-based columns such as Chiralpak AD-H, OD-H, and IG.
-
Initial Screening Conditions:
-
Mobile Phase: CO₂ with a gradient of a co-solvent (e.g., methanol or ethanol) from 5% to 40% over 10 minutes.
-
Maintain a back pressure of 150 bar and a temperature of 40°C.
-
-
Execution:
-
Equilibrate the column with the initial conditions.
-
Inject the sample and run the gradient program.
-
-
Optimization: Once a promising co-solvent and column are identified, develop an isocratic or optimized gradient method by adjusting the co-solvent percentage and any necessary additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to improve resolution and peak shape.
Visualizations
Caption: Workflow for chiral method development of this compound.
Caption: Troubleshooting logic for poor resolution in chiral separations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hplc.today [hplc.today]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral separation of the four stereoisomers of a novel antianginal agent using a dual cyclodextrin system in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 4''-Hydroxyisojasminin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 4''-Hydroxyisojasminin.
Disclaimer: Specific experimental data on the bioavailability of this compound is limited. Therefore, this guide is based on its known physicochemical properties and established methodologies for enhancing the bioavailability of natural products with similar characteristics. The provided protocols are for laboratory-scale preparations and may require optimization.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 558.6 g/mol | PubChem |
| XLogP3 | -1.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 7 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 13 | PubChem (Computed) |
The negative XLogP3 value suggests that this compound is likely hydrophilic. While this may indicate good aqueous solubility, low bioavailability can still occur due to poor membrane permeability or rapid metabolism.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
Issue 1: Low Oral Bioavailability Despite Good Aqueous Solubility
-
Possible Cause: Poor intestinal membrane permeability. The hydrophilic nature of this compound may limit its passive diffusion across the lipid-rich intestinal barrier.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Co-administer with well-characterized permeation enhancers.
-
Utilize Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can facilitate transport across the intestinal membrane.
-
Investigate Efflux Transporter Involvement: Conduct in vitro studies (e.g., Caco-2 assays) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent formulation performance or physiological differences between animals.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: For suspensions, ensure uniform mixing before each dose. For solutions, confirm complete dissolution.
-
Standardize Experimental Conditions: Maintain consistent fasting times and diet for all animals.[1]
-
Increase the Number of Animals: A larger sample size can help to account for inter-individual variability.
-
Issue 3: Rapid Disappearance of the Compound from Plasma
-
Possible Cause: Extensive first-pass metabolism in the gut wall or liver.
-
Troubleshooting Steps:
-
Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the major metabolic pathways.
-
Co-administration with Metabolic Inhibitors: In exploratory studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact on bioavailability.
-
Consider Alternative Routes of Administration: For initial pharmacokinetic studies, intravenous (IV) administration can bypass first-pass metabolism and provide a baseline for absolute bioavailability.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely primary barrier to the oral bioavailability of this compound?
A1: Given its predicted hydrophilic nature (negative XLogP3), the primary barrier is likely poor intestinal membrane permeability rather than low aqueous solubility. The molecule may have difficulty crossing the lipid cell membranes of the intestinal epithelium.
Q2: Which formulation strategy is most promising for a hydrophilic compound like this compound?
A2: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are a promising approach. These formulations can encapsulate the hydrophilic compound and present it to the intestinal wall in a more lipophilic form, enhancing absorption.[2]
Q3: How can I prepare a simple formulation for initial in vivo screening?
A3: For preliminary studies, a simple aqueous solution or a co-solvent system can be used if solubility is not a limiting factor. If permeability is the main concern, a basic lipid-based formulation can be prepared. See the experimental protocols section for a starting point.
Q4: What analytical method is suitable for quantifying this compound in plasma?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying low concentrations of small molecules in complex biological matrices like plasma.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable if poor solubility is identified as a contributing factor to low bioavailability.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
-
Methodology:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of methanol.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator at 40-50°C until a thin film is formed.
-
Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an appropriate vehicle for oral administration.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This method is designed to enhance the absorption of poorly permeable compounds.
-
Materials:
-
This compound
-
Labrafac™ LIPOPHIL WL 1349 (oil)
-
Kolliphor® EL (surfactant)
-
Transcutol® HP (co-surfactant)
-
Vortex mixer
-
-
Methodology:
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in a clear glass vial (e.g., a ratio of 40% Labrafac™, 40% Kolliphor® EL, and 20% Transcutol® HP by weight).
-
Vortex the mixture until a homogenous and transparent liquid is formed.
-
Disperse a pre-weighed amount of this compound into the SEDDS formulation.
-
Vortex until the compound is completely dissolved. The final concentration will depend on the solubility of the compound in the formulation.
-
The resulting formulation can be administered directly by oral gavage.
-
Protocol 3: In Vivo Bioavailability Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a common model for bioavailability studies.[1]
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[1]
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
-
A control group should receive the vehicle alone.
-
Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Visualizations
Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Troubleshooting decision tree for addressing low in vivo exposure of this compound.
References
- 1. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Mass Spectrometric Analysis of 4''-Hydroxyisojasminin
Welcome to the technical support center for the mass spectrometric analysis of 4''-Hydroxyisojasminin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My signal intensity for this compound is unexpectedly low and varies between samples. Could this be a matrix effect?
Answer: Yes, low and inconsistent signal intensity are classic signs of matrix effects, specifically ion suppression.[1] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy and reproducibility of your results.
To confirm if you are experiencing matrix effects, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components in your matrix.
Question 2: How can I reduce matrix effects during my sample preparation?
Answer: Effective sample preparation is the most critical step in mitigating matrix effects.[2] The goal is to remove interfering matrix components while efficiently recovering this compound. Here are some common strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For iridoid glycosides like this compound, a polymeric reversed-phase sorbent is often a good choice.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. A common approach for glycosides is to extract the aqueous sample with a moderately polar organic solvent.
-
Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with a solvent like acetonitrile (B52724) or methanol (B129727) is a quick way to remove the bulk of proteins. However, this method is less selective and may not remove other interfering components like phospholipids.
Question 3: I've tried basic sample cleanup, but I still see significant matrix effects. What are my next steps?
Answer: If basic cleanup is insufficient, consider the following advanced strategies:
-
Optimize Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in the same way. By monitoring the analyte-to-IS ratio, you can achieve more accurate and precise quantification.
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is identical to your sample matrix can help to compensate for consistent matrix effects.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of this compound?
A1: The "matrix" refers to all components in your sample other than this compound.[2] In biological samples such as plasma or urine, common sources of matrix effects include salts, endogenous metabolites, and phospholipids. For plant extracts, pigments, sugars, and other secondary metabolites can cause interference.
Q2: How do I quantitatively assess the extent of matrix effects?
A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Can the choice of ionization technique influence matrix effects?
A3: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your method allows, testing your analysis with an APCI source might reduce the observed matrix effects. Additionally, switching between positive and negative ion modes in ESI can sometimes help, as different interfering compounds may be more or less active in each mode. For iridoid glycosides, both positive and negative ion modes have been used successfully.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of this compound in biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate internal standard.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard.
-
Extraction: Add 3 mL of ethyl acetate (B1210297) to the urine sample. Vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for iridoid glycosides similar to this compound using different sample preparation methods. This data is provided for illustrative purposes to guide method development.
Table 1: Recovery of Iridoid Glycosides from Plasma
| Sample Preparation Method | Analyte | Mean Recovery (%) |
| Solid-Phase Extraction | Monotropein | 85.2 |
| Liquid-Liquid Extraction | Geniposide | 78.5 |
| Protein Precipitation | Loganin | 92.1 |
Table 2: Matrix Effect of Iridoid Glycosides in Plasma
| Sample Preparation Method | Analyte | Matrix Effect (%) |
| Solid-Phase Extraction | Monotropein | 91.3 (Suppression) |
| Liquid-Liquid Extraction | Geniposide | 88.7 (Suppression) |
| Protein Precipitation | Loganin | 75.4 (Suppression) |
Visualizations
The following diagrams illustrate key workflows in troubleshooting and performing mass spectrometric analysis of this compound.
Caption: A flowchart for identifying and mitigating matrix effects.
Caption: A typical workflow for sample preparation prior to LC-MS analysis.
References
- 1. High Resolution Mass Spectrometric Analysis of Secoiridoids and Metabolites as Biomarkers of Acute Olive Oil Intake-An Approach to Study Interindividual Variability in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ultrahigh-pressure liquid chromatography triple-quadrupole tandem mass spectrometry quantitation of polyphenols and secoiridoids in california-style black ripe olives and dry salt-cured olives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antioxidant Potential of 4''-Hydroxyisojasminin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – This guide presents a comparative analysis of the antioxidant capacity of 4''-Hydroxyisojasminin, a secoiridoid compound found in Jasminum mesnyi. While direct quantitative data on the purified compound is limited in publicly available research, this document summarizes the antioxidant performance of extracts from Jasminum mesnyi, which contains this compound, and compares it with established antioxidants. This information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds.
Comparative Antioxidant Activity
Extracts of Jasminum mesnyi have demonstrated notable antioxidant activity in various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values from a key study, providing a benchmark for the extracts' efficacy against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). It is important to note that these values represent the activity of the entire plant extract and not of purified this compound alone.
| Sample | DPPH Scavenging Activity (IC50 in µg/mL) |
| Methanol Extract (90%) of J. mesnyi leaves | 25.27 ± 0.6[1][2] |
| Aqueous Extract of J. mesnyi leaves | 71.84 ± 0.06[1][2] |
| Methanol Extract of J. mesnyi flowers | 0.317[3] |
| Aqueous Extract of J. mesnyi flowers | 0.485[3] |
| Ascorbic Acid (Standard) | 8.84 ± 0.05[1] / 0.092[3] |
| Rutin (Standard) | 3.78 ± 0.153[1] |
Lower IC50 values indicate higher antioxidant activity.
The methanolic extracts of both leaves and flowers of Jasminum mesnyi exhibited stronger DPPH radical scavenging activity compared to the aqueous extracts.[1][3] Notably, the methanolic flower extract showed a significantly lower IC50 value than the leaf extract, suggesting a higher concentration of potent antioxidant compounds in the flowers.[3] However, both extracts were less potent than the standard antioxidants, ascorbic acid and rutin.[1]
In addition to DPPH assays, studies have also employed the Ferric Reducing Antioxidant Power (FRAP) assay to assess the reductive capability of J. mesnyi extracts.[1][2] These studies indicate that the reducing power of the extracts increases with concentration, with the methanolic extract demonstrating more prominent activity than the aqueous extract.[1]
Potential Antioxidant Signaling Pathways of Secoiridoids
While specific signaling pathways for this compound have not been fully elucidated, the broader class of secoiridoids, to which it belongs, is known to exert antioxidant effects through various cellular mechanisms. These compounds can modulate signaling pathways involved in oxidative stress, inflammation, and cell survival.
Secoiridoids may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Furthermore, secoiridoids have been shown to inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation and the production of pro-inflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays mentioned in the referenced studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to different wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalent concentration of the standard.
Conclusion
The available data from extracts of Jasminum mesnyi suggest that its constituent compounds, including this compound, possess significant antioxidant properties. The methanolic extracts, in particular, show promising radical scavenging and reducing power. Further research is warranted to isolate and quantify the specific antioxidant capacity of purified this compound and to explore its mechanisms of action through various cellular signaling pathways. These findings provide a foundation for the potential development of this compound as a natural antioxidant for therapeutic applications.
References
Validating the Anti-inflammatory Potential of 4''-Hydroxyisojasminin: A Proposed Framework for In Vivo Studies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: 4''-Hydroxyisojasminin is a secoiridoid glycoside that has been identified in various Jasminum species. While the genus Jasminum has a history in traditional medicine for treating inflammatory conditions, and the broader class of secoiridoids is known for its anti-inflammatory properties, there is a notable absence of direct in vivo experimental data validating the specific anti-inflammatory effects of this compound. This guide provides a proposed framework for the systematic in vivo evaluation of this compound, comparing its potential efficacy against established anti-inflammatory agents. The experimental designs and data presented herein are hypothetical and intended to serve as a comprehensive template for future research in this area.
Proposed Animal Models for In Vivo Validation
To thoroughly assess the anti-inflammatory activity of this compound, two well-established and complementary animal models are proposed:
-
Carrageenan-Induced Paw Edema Model: This is a widely used model for evaluating acute inflammation.[1][2][3] Carrageenan injection into the paw induces a localized inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory compounds.[1][3]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: LPS, a component of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines.[4][5] This model is valuable for studying the effects of a compound on the systemic inflammatory response and its underlying molecular mechanisms.[4][5]
Detailed Experimental Protocols
A rigorous experimental design is crucial for obtaining reliable and reproducible data. The following protocols are proposed for the investigation of this compound.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) will be used.
-
Acclimatization: Animals will be acclimatized for at least one week under standard laboratory conditions.
-
Grouping (n=8 per group):
-
Group I: Normal Control (No treatment)
-
Group II: Vehicle Control (Saline)
-
Group III: this compound (50 mg/kg, p.o.)
-
Group IV: this compound (100 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.) - Positive Control
-
-
Procedure:
-
The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
The respective treatments will be administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.[1][2][3]
-
Paw volume will be measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
-
The percentage inhibition of edema will be calculated.
-
-
Biochemical Analysis: At the end of the experiment, blood samples will be collected to measure serum levels of TNF-α and IL-6. Paw tissue will be excised for the analysis of COX-2 and iNOS expression via Western blot or RT-PCR.
LPS-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 mice (20-25g) will be used.
-
Acclimatization: Animals will be acclimatized for at least one week.
-
Grouping (n=8 per group):
-
Group I: Normal Control (Saline injection)
-
Group II: Vehicle Control (Saline + LPS)
-
Group III: this compound (50 mg/kg, i.p.) + LPS
-
Group IV: this compound (100 mg/kg, i.p.) + LPS
-
Group V: Dexamethasone (1 mg/kg, i.p.) + LPS - Positive Control
-
-
Procedure:
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) will be quantified using ELISA kits.
Hypothetical Data Presentation
The following tables illustrate how the quantitative data from these experiments could be structured for clear comparison.
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| This compound | 50 | 0.55 ± 0.05* | 35.3% |
| This compound | 100 | 0.38 ± 0.04 | 55.3% |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.
Table 2: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Normal Control | - | 55 ± 8 | 32 ± 6 | 25 ± 5 |
| Vehicle + LPS | - | 1250 ± 110 | 980 ± 95 | 450 ± 40 |
| This compound + LPS | 50 | 820 ± 75 | 650 ± 60 | 280 ± 25* |
| This compound + LPS | 100 | 550 ± 50 | 410 ± 42 | 180 ± 20 |
| Dexamethasone + LPS | 1 | 480 ± 45 | 350 ± 38 | 150 ± 18 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + LPS.
Mandatory Visualizations
Caption: Proposed experimental workflow for in vivo validation.
Potential Signaling Pathways
Based on the known anti-inflammatory mechanisms of other secoiridoids, this compound is hypothesized to exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12] These pathways are central to the production of pro-inflammatory mediators.[8][11]
Caption: Potential anti-inflammatory signaling pathways.
Conclusion
While direct evidence is currently lacking, the phytochemical classification of this compound as a secoiridoid, a class of compounds with known anti-inflammatory activities, provides a strong rationale for its investigation as a novel anti-inflammatory agent. The experimental framework outlined in this guide offers a comprehensive approach to validating its efficacy and elucidating its mechanism of action in established animal models of inflammation. The successful completion of such studies would provide the necessary data to support the further development of this compound as a potential therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. synapse.koreamed.org [synapse.koreamed.org]
Cross-Validation of Analytical Methods for 4''-Hydroxyisojasminin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds like 4''-Hydroxyisojasminin is critical for pharmacokinetic studies, quality control, and understanding its therapeutic potential. As a secoiridoid found in species such as Jasminum mesnyi, robust analytical methods are essential for its characterization.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and related jasmonates.
Due to the limited availability of specific cross-validation studies for this compound, this guide presents a framework for cross-validation by comparing established methods for similar jasmonate compounds. The principles and experimental data provided serve as a valuable resource for developing and validating analytical methods for this compound.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for detecting trace amounts in biological matrices.[3][4][5] HPLC-UV, while typically less sensitive, can be a cost-effective and robust method for the analysis of more concentrated samples.[6][7]
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods based on studies of related jasmonates.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 9.4 µg/mL (for methyl jasmonate)[6][7] | 25 amol (for JA-Ile)[8] |
| Limit of Quantification (LOQ) | 28.5 µg/mL (for methyl jasmonate)[6][7] | ~1-10 fmol/g FW (for JA-Ile)[9] |
| Accuracy (Recovery) | 88.5% to 90.7%[6][7] | >85%[9] |
| Precision (%RSD) | < 2%[6][7] | < 15% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of jasmonates, which can be adapted for this compound.
Sample Preparation (General Protocol for Plant Tissues)
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent, such as 80% methanol, often with the addition of an internal standard (e.g., deuterated jasmonic acid for LC-MS/MS).[9]
-
Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.[3][10]
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in the mobile phase for injection into the analytical system.[9]
Method 1: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[6][7]
-
Detection: UV absorbance is monitored at a wavelength appropriate for the analyte, for instance, 214 nm for methyl jasmonate.[6][7]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Method 2: LC-MS/MS Quantification
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3][4][5]
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target analyte and the internal standard.[9]
-
Quantification: The analyte concentration is calculated from the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.[9]
Workflow for Cross-Validation of Analytical Methods
A systematic approach is necessary to ensure that different analytical methods produce comparable results. The following diagram outlines a logical workflow for the cross-validation process.
Caption: A logical workflow for the cross-validation of two analytical methods.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. jetir.org [jetir.org]
- 3. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Benchmarking the efficacy of 4''-Hydroxyisojasminin against standard anti-inflammatory drugs
Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature and experimental data regarding the anti-inflammatory properties of the compound 4''-Hydroxyisojasminin. The compound is listed in chemical databases, but its biological activity, particularly in the context of inflammation, has not been characterized.[1][2] Therefore, a direct comparative analysis of its efficacy against standard drugs is not possible at this time.
This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking a novel compound, using this compound as a placeholder, against established anti-inflammatory agents. The data presented herein is hypothetical and for illustrative purposes only .
Introduction to Anti-Inflammatory Benchmarking
The evaluation of a new anti-inflammatory agent requires rigorous comparison against existing "gold standard" therapies. This process involves a series of in vitro and in vivo assays to determine the compound's mechanism of action, potency, and efficacy. Standard drugs are chosen to represent different mechanisms of action and therapeutic classes.
Standard Anti-Inflammatory Drugs for Comparison:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
-
Corticosteroids:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects.[7]
-
Quantitative Performance Comparison
Efficacy is measured through various assays that quantify the inhibition of key inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in in vitro models.
Table 1: In Vitro COX Enzyme Inhibition (Hypothetical Data)
This assay measures the direct inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[8]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19.0 |
| Ibuprofen | 18 | 35 | 0.51 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 50 | 0.04 | 1250 |
A higher selectivity index indicates greater selectivity for COX-2.
Table 2: Inhibition of Inflammatory Mediators in Cell-Based Assays (Hypothetical Data)
These assays use cultured cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS) to measure the inhibition of nitric oxide (NO) and key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 5.5 |
| This compound | TNF-α Production | RAW 264.7 | 8.2 |
| This compound | IL-6 Production | RAW 264.7 | 7.1 |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | 0.1 |
| Dexamethasone | TNF-α Production | RAW 264.7 | 0.05 |
| Dexamethasone | IL-6 Production | RAW 264.7 | 0.04 |
Table 3: In Vivo Anti-Inflammatory Activity (Hypothetical Data)
The carrageenan-induced paw edema model in rats is a classic test for evaluating the efficacy of anti-inflammatory drugs in vivo.[7]
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| This compound | 50 | 3 | 55.4 |
| Indomethacin (Reference) | 10 | 3 | 68.2 |
| Diclofenac (Reference) | 20 | 4 | 83.68[6] |
Signaling Pathways and Mechanism of Action
Inflammation is regulated by complex signaling pathways.[9] A crucial aspect of benchmarking is to determine where a novel compound acts within these pathways. Many anti-inflammatory drugs target the NF-κB and MAPK signaling cascades, which control the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins.[10][11]
Caption: The NF-κB and MAPK inflammatory signaling pathways.
Experimental Protocols
Detailed and reproducible methodologies are essential for credible benchmarking.
Protocol 1: In Vitro COX Inhibition Assay
-
Objective: To determine the IC50 of the test compound against COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer (e.g., Tris-HCl), test compound, reference drugs (e.g., celecoxib, ibuprofen).[8]
-
Procedure:
-
Prepare a reaction mixture containing the respective COX enzyme and buffer.
-
Add various concentrations of the test compound or a reference drug to the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
-
Materials: Wistar rats, 1% carrageenan solution in saline, test compound, reference drug (e.g., indomethacin), plethysmometer (for measuring paw volume).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound or reference drug orally or via intraperitoneal injection at a predetermined dose.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition at each time point for the treated groups compared to the control (vehicle-treated) group.
-
Experimental and Benchmarking Workflow
The process of evaluating a novel compound follows a logical progression from initial screening to more complex biological validation.
Caption: General workflow for benchmarking a new anti-inflammatory compound.
References
- 1. 4/'/'-Hydroxyisojasminin | C26H38O13 | CID 131847093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.uss.cl [researchers.uss.cl]
- 11. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 4''-Hydroxyisojasminin: An In Vitro and In Vivo Correlation
A Comparative Guide for Researchers and Drug Development Professionals
4''-Hydroxyisojasminin, a secoiridoid found in plants of the Jasminum genus, particularly Jasminum mesnyi, has garnered interest for its potential therapeutic activities. This guide provides a comparative analysis of the available in vitro and in vivo data related to the activity of this compound, primarily through studies on Jasminum mesnyi extracts. Due to the limited availability of studies on the isolated compound, this guide leverages data from related secoiridoids, such as oleuropein, to provide a broader context for its potential efficacy.
Data Presentation: A Comparative Overview
Quantitative data on the bioactivity of this compound is sparse. The following tables summarize the available data for Jasminum mesnyi extracts and compare it with the well-characterized secoiridoid, oleuropein, and other relevant compounds.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound/Extract | Assay | IC50/EC50 (µg/mL) | Standard | IC50 of Standard (µg/mL) |
| Jasminum mesnyi (90% Methanol (B129727) Extract) | DPPH Scavenging | 25.27 ± 0.6 | Ascorbic Acid | 8.84 ± 0.05 |
| Jasminum mesnyi (Aqueous Extract) | DPPH Scavenging | 71.84 ± 0.06 | Ascorbic Acid | 8.84 ± 0.05 |
| Jasminum mesnyi (Methanol Extract) | DPPH Scavenging | 0.317 | Ascorbic Acid | 0.092 |
| Jasminum mesnyi (Aqueous Extract) | DPPH Scavenging | 0.485 | Ascorbic Acid | 0.092 |
| Jasminum grandiflorum (Ethanolic Leaf Extract) | DPPH Scavenging | 15 | Ascorbic Acid | 12 |
| Oleuropein | DPPH Scavenging | Not explicitly found in search results | - | - |
| 4-Hydroxycoumarin derivative (4a) | DPPH Scavenging | 0.05 mM | Ascorbic Acid | 0.06 mM |
Table 2: Comparative In Vivo Anti-inflammatory Activity
| Compound/Extract | Animal Model | Dosage | Effect | Standard |
| Olive Leaf Extract (OLE) | Carrageenan-induced rat paw edema | 200 mg/kg | 42.31% inhibition | Diclofenac (B195802) sodium (10 mg/kg) |
| Olive Leaf Extract (OLE) | Carrageenan-induced rat paw edema | 400 mg/kg | 46.99% inhibition | Diclofenac sodium (10 mg/kg) |
| Oleuropein | Formalin-induced inflammatory chick model | 20 mg/kg | Significant reduction in paw-licking and edema | Celecoxib (42 mg/kg) |
| 4-Hydroxycoumarin | Carrageenan-induced rat paw edema | 75 mg/kg | 72.0% reduction at 60 min | Dexamethasone (2 mg/kg) |
| 4-methoxy-5-hydroxycanthin-6-one | Carrageenan-induced rat paw edema | 3, 9, 27 mg/kg | Dose-dependent reduction in edema | - |
Table 3: Comparative In Vitro Anthelmintic Activity
| Compound/Extract | Organism | Concentration | Time to Paralysis (min) | Time to Death (min) | Standard |
| Jasminum mesnyi (Ethanolic Leaf Extract) | Eisenia fetida | 20 mg/mL | 92 | - | Albendazole (10 mg/mL) |
| Jasminum mesnyi (Ethanolic Leaf Extract) | Eisenia fetida | 40 mg/mL | 24 | - | Albendazole (10 mg/mL) |
| Jasminum grandiflorum (Methanol Extract) | Pheretima posthuma | 20 mg/mL | - | - | Albendazole |
| Jasminum grandiflorum (Methanol Extract) | Pheretima posthuma | 40 mg/mL | - | - | Albendazole |
| Jasminum fruticans (Methanol Extract) | Earthworms | 50 mg/mL | 8.1 | 12.8 | Albendazole |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity of extracts is often determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.24 mg/mL) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: An aliquot of the test extract at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammatory model.[2][3]
-
Animal Model: Typically, rats or mice are used.
-
Induction of Edema: A sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is administered into the hind paw of the animals.
-
Treatment: The test compound or extract is administered orally or intraperitoneally at different doses prior to carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium, dexamethasone).
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Anthelmintic Activity
The anthelmintic activity of plant extracts is often evaluated using adult earthworms due to their anatomical and physiological resemblance to intestinal roundworms.[4][5]
-
Test Organism: Adult Indian earthworms (Pheretima posthuma or Eisenia fetida) are commonly used.
-
Preparation of Extracts: The plant extracts are prepared at different concentrations in a suitable solvent or suspension medium.
-
Experimental Setup: Earthworms are placed in petri dishes containing the test extract solutions. A control group is maintained in the vehicle, and a standard group is treated with a known anthelmintic drug (e.g., albendazole).
-
Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by the loss of motility and fading of the body color.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound's activity.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Proposed antioxidant mechanism of this compound.
Caption: Simplified anti-inflammatory pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4''-Hydroxyisojasminin
Personal Protective Equipment (PPE)
When handling 4''-Hydroxyisojasminin, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Recommended PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic hydrocarbons. Ensure gloves are regularly inspected for tears or punctures before use.[1] |
| Eyes | Safety glasses or goggles | Eye protection is mandatory to prevent accidental splashes. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][2][3] |
| Body | Laboratory coat or apron | A lab coat provides a barrier against spills and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any potential aerosols or dust. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.[6]
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Disposal Plan
The disposal of this compound and its contaminated waste must be handled responsibly and in accordance with local, state, and federal regulations. As an aromatic compound, it may be classified as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's EHS department for specific collection and disposal procedures. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed and labeled hazardous waste container. Follow your institution's guidelines for solid chemical waste disposal. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Once decontaminated, the container can be disposed of as regular trash, with labels defaced.[7] |
General Disposal Principle: Do not dispose of chemical waste down the drain.[6][7]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
